molecular formula C8H10N2O2 B7942318 2-amino-N-methoxybenzamide CAS No. 40928-15-2

2-amino-N-methoxybenzamide

Cat. No.: B7942318
CAS No.: 40928-15-2
M. Wt: 166.18 g/mol
InChI Key: VEBOWXZBIOQECE-UHFFFAOYSA-N
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Description

2-amino-N-methoxybenzamide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-10-8(11)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBOWXZBIOQECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=CC=CC=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001310905
Record name 2-Amino-N-methoxybenzamide
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Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40928-15-2
Record name 2-Amino-N-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40928-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-methoxybenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and molecular weight of 2-amino-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of 2-amino-N-methoxybenzamide , a critical intermediate in the synthesis of quinazolinone-based pharmacophores and novel antineoplastic agents.

Chemical Identity, Synthesis Protocols, and Structural Applications

Executive Summary & Chemical Identity

This compound (CAS: 40928-15-2) is a bifunctional benzamide derivative characterized by an ortho-amino group and an N-methoxy amide moiety.[1][2][3] It serves as a "privileged structure" in medicinal chemistry, functioning primarily as a precursor for 4(3H)-quinazolinones and as a zinc-binding group (ZBG) bioisostere in histone deacetylase (HDAC) inhibitors.

Its utility stems from the unique reactivity of the N-methoxy amide, which acts as a stable leaving group precursor during cyclization reactions while offering distinct hydrogen-bonding capabilities in ligand-protein interactions.

Table 1: Physicochemical Profile
PropertyData
CAS Registry Number 40928-15-2
IUPAC Name This compound
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Exact Mass 166.0742 Da
SMILES O=C(NOC)C1=CC=CC=C1N
InChI Key NWZIAOBMRQYTTD-UHFFFAOYSA-N
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water

Structural Analysis & Electronic Properties

The molecule exhibits a strong intramolecular hydrogen bond between the ortho-amino hydrogen and the carbonyl oxygen of the amide. This interaction planarizes the system, reducing the rotational freedom of the amide bond and pre-organizing the molecule for cyclization reactions.

Key Structural Features:
  • N-Methoxy Amide (Weinreb-like): Unlike standard Weinreb amides (N-methoxy-N-methyl), the presence of the amide proton (NH) in this structure allows it to act as both a hydrogen bond donor and acceptor.

  • Ortho-Amino Group: The electron-donating nature of the amino group at the 2-position activates the aromatic ring and facilitates nucleophilic attack on electrophiles (e.g., aldehydes or carboxylic acids) during heterocycle formation.

Synthesis Protocol: The Isatoic Anhydride Route

The most robust and atom-economical synthesis utilizes isatoic anhydride as the electrophilic partner. This method avoids the oligomerization issues often seen with anthranilic acid and eliminates the need for aggressive coupling reagents (e.g., EDC/HOBt).

Mechanistic Rationale

Isatoic anhydride acts as a "masked" anthranilic acid. Nucleophilic attack by methoxylamine at the anhydride carbonyl triggers ring opening and spontaneous decarboxylation (release of CO₂), driving the reaction to completion irreversibly.

Experimental Workflow

Reagents: Isatoic Anhydride (1.0 equiv), Methoxylamine Hydrochloride (1.2 equiv), Triethylamine (Et₃N, 1.2 equiv), Ethanol/Water (10:1) or DMF.[4][5]

Step-by-Step Protocol:

  • Preparation: Dissolve Methoxylamine HCl (1.2 equiv) in Ethanol/Water (10:1 v/v).

  • Activation: Add Triethylamine (1.2 equiv) dropwise at 0°C to release the free amine base. Stir for 15 minutes.

  • Addition: Add Isatoic Anhydride (1.0 equiv) portion-wise to the solution. Note: Gas evolution (CO₂) will be observed.

  • Reaction: Warm the mixture to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS (Target M+H: 167.1).

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).[6]

  • Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Visualization: Synthesis Pathway

SynthesisPath Isatoic Isatoic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate Isatoic->Intermediate Nucleophilic Attack MeONH2 Methoxylamine (Nucleophile) MeONH2->Intermediate + Et3N (Base) Decarboxylation Decarboxylation (-CO₂) Intermediate->Decarboxylation Ring Opening Product This compound (Target) Decarboxylation->Product Irreversible

Figure 1: Nucleophilic ring-opening of isatoic anhydride by methoxylamine to yield the target benzamide.

Applications in Drug Discovery

The primary utility of this compound lies in its role as a precursor for nitrogenous heterocycles, specifically quinazolinones , which are ubiquitous in kinase inhibitors (e.g., EGFR inhibitors).

Reactivity Profile: Cyclization to Quinazolinones

Reacting this compound with aldehydes or carboxylic acid derivatives facilitates the formation of the quinazolinone core. The N-methoxy group can be retained (yielding N-methoxyquinazolinones) or eliminated depending on the reaction conditions (acidic vs. basic).

Key Reaction: Condensation with Benzaldehyde[7]

  • Conditions: Benzaldehyde (1.0 equiv), p-TsOH (cat.), Toluene, Reflux.

  • Mechanism: Schiff base formation (imine) followed by intramolecular cyclization and oxidation.

Visualization: Downstream Applications

Applications Core This compound Path1 Reaction w/ Aldehydes (Acid Cat.) Core->Path1 Path2 Reaction w/ Phosgene Eqv. Core->Path2 Prod1 Dihydroquinazolinones Path1->Prod1 Prod2 Quinazolinediones Path2->Prod2 DrugTarget EGFR / HDAC Inhibitors (Antineoplastic) Prod1->DrugTarget Oxidation/Derivatization Prod2->DrugTarget

Figure 2: Divergent synthesis pathways utilizing the this compound scaffold.

References

  • ChemicalBook. (n.d.). This compound Product Properties. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: this compound.[1][2][3][8][9][10][11] Retrieved from

  • Wang, Z., et al. (2014).[5][12] Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. RSC Advances. Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: this compound. Retrieved from

  • ResearchGate. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Retrieved from

Sources

Foreword: Navigating the Crucial Terrain of Solubility in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-amino-N-methoxybenzamide in Organic Solvents

In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It dictates the formulation strategies, influences bioavailability, and ultimately, impacts the therapeutic efficacy and safety of a drug product. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the solubility of a specific molecule of interest: this compound.

While extensive quantitative solubility data for this compound is not yet prevalent in public literature, this document serves as a robust framework for its characterization. By leveraging data from structurally analogous compounds and outlining gold-standard experimental methodologies, this guide empowers researchers to both predict and precisely determine the solubility of this compound. Our focus is on the causality behind experimental choices, ensuring that the presented protocols are not just a series of steps, but a self-validating system for generating reliable and reproducible data.

Molecular Profile and Predicted Solubility of this compound

This compound is a substituted benzamide derivative. Its molecular structure, featuring an aromatic ring, an amino group, a methoxy group, and an N-methoxyamide moiety, suggests a nuanced solubility profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
This compound C₈H₁₀N₂O₂166.18Amino, Methoxy, Amide
Benzamide[1][2][3]C₇H₇NO121.14Amide
2-Aminobenzamide[4][5]C₇H₈N₂O136.15Amino, Amide
m-Methoxybenzamide[6]C₈H₉NO₂151.16Methoxy, Amide

The principle of "like dissolves like" is fundamental to predicting solubility. The solubility of this compound will be governed by the interplay of its polar and nonpolar characteristics.

  • Amide Group (-CONH-) : This group is polar and can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar solvents.

  • Amino Group (-NH₂) : The primary amine is also polar and a potent hydrogen bond donor, further increasing affinity for polar protic solvents.

  • Methoxy Group (-OCH₃) : While the oxygen atom can act as a hydrogen bond acceptor, the methyl group adds some lipophilic character. When attached to an aromatic ring, its effect on lipophilicity is considered to be minimal.

  • Benzene Ring : The aromatic ring is nonpolar and contributes to solubility in less polar and aromatic solvents.

Based on the known solubility of related compounds, we can predict a qualitative solubility profile for this compound. Benzamide itself is predominantly soluble in polar organic solvents like methanol and ethanol and has limited solubility in water. The presence of an additional polar amino group in 2-aminobenzamide generally increases its solubility in polar solvents. Conversely, the methoxy group in m-methoxybenzamide contributes to its solubility in solvents like DMSO and DMF[6].

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighStrong hydrogen bonding potential with the amino and amide groups.
EthanolHighSimilar to methanol, good hydrogen bonding capabilities.
IsopropanolModerateIncreased hydrocarbon character may slightly reduce solubility compared to methanol/ethanol.
WaterLow to ModerateThe nonpolar benzene ring will limit aqueous solubility, though the polar groups will contribute.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExcellent hydrogen bond acceptor, capable of solvating the polar moieties.
Dimethylformamide (DMF)HighSimilar to DMSO, a highly polar aprotic solvent.
AcetonitrileModerateLess polar than DMSO/DMF, but should still effectively solvate the molecule.
AcetoneModerateA good polar aprotic solvent, expected to show reasonable solubility.
Nonpolar TolueneLowThe molecule's overall polarity is likely too high for significant solubility.
HexaneVery LowMismatch in polarity will lead to poor solubility.
Dichloromethane (DCM)Low to ModerateIntermediate polarity may allow for some degree of dissolution.

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

To move from prediction to empirical data, a robust experimental methodology is required. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound[7][8]. This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Rationale and Self-Validation

The core principle of this protocol is to ensure that a true equilibrium is reached and accurately measured. This is achieved by:

  • Using an excess of solid : This guarantees that the solvent is saturated with the compound.

  • Controlled agitation and temperature : Ensures that the system reaches equilibrium under defined and reproducible conditions.

  • Time-course sampling : By measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours), one can confirm that the concentration has reached a plateau, signifying equilibrium. The agreement of concentrations at later time points is a key validation step.

  • Purity analysis of remaining solid : Confirms that the compound has not degraded or undergone polymorphic transformation during the experiment.

Step-by-Step Protocol
  • Preparation :

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of clear glass vials with screw caps. The exact amount should be sufficient to maintain a visible excess of solid throughout the experiment.

    • Prepare at least three replicate vials for each solvent to be tested.

    • Using a calibrated pipette, add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

  • Equilibration :

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a constant speed that is sufficient to keep the solid suspended but not so vigorous as to cause excessive foaming or splashing. A typical equilibration time is 24 to 72 hours.

  • Sample Collection and Phase Separation :

    • After the desired equilibration time, stop the agitation and allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). This step is critical to remove all undissolved solid particles.

    • Immediately dilute the filtered aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation of the compound upon cooling or solvent evaporation. Record the dilution factor accurately.

  • Quantification :

    • Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry (detailed in Section 3).

    • Repeat the sample collection and analysis at subsequent time points (e.g., 48 and 72 hours) to confirm that equilibrium has been reached.

Visualization of the Shake-Flask Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Phase Separation cluster_quantify 4. Quantification A Weigh excess This compound B Add precise volume of organic solvent A->B C Seal vials and place in shaker bath at constant T B->C D Agitate for 24-72 hours C->D E Stop agitation, allow solid to settle D->E F Withdraw supernatant through a 0.22 µm filter E->F G Immediately dilute aliquot and record dilution factor F->G H Analyze concentration using HPLC-UV or UV-Vis G->H I Repeat at multiple time points to confirm equilibrium H->I

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Quantitative Analysis Protocols

Accurate quantification of the dissolved this compound is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly specific and sensitive method suitable for this purpose.

HPLC-UV Method for Quantification

This protocol provides a starting point for developing a validated HPLC method for this compound.

  • Instrumentation and Conditions :

    • HPLC System : A standard HPLC system with a UV-Vis detector.

    • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A mixture of acetonitrile and water (e.g., 50:50, v/v). The exact ratio should be optimized to achieve good peak shape and retention time.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10-20 µL.

    • Column Temperature : 30 °C.

    • Detection Wavelength : The maximum absorbance wavelength (λ_max) of this compound, which should be determined by scanning a dilute solution of the compound (likely in the 230-280 nm range for this type of chromophore).

  • Preparation of Standard Solutions :

    • Stock Solution (e.g., 1 mg/mL) : Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in the mobile phase and make up to the mark.

    • Calibration Standards : Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the solubility samples.

  • Analysis and Calculation :

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) of ≥ 0.999.

    • Inject the diluted solubility samples (from the shake-flask experiment).

    • Determine the concentration in the diluted sample from the calibration curve.

    • Calculate the original solubility in the organic solvent by multiplying the measured concentration by the dilution factor.

Visualization of the Analytical Workflow

G cluster_standards 1. Standard Preparation cluster_hplc 2. HPLC Analysis cluster_calc 3. Calculation A Prepare Stock Solution of Reference Standard B Create Serial Dilutions for Calibration Curve A->B C Inject Standards to Generate Calibration Curve (r² > 0.999) B->C D Inject Diluted Solubility Samples E Determine Concentration from Calibration Curve D->E F Apply Dilution Factor E->F G Report Final Solubility (e.g., in mg/mL) F->G

Caption: Workflow for quantitative analysis of solubility samples using HPLC-UV.

Data Presentation and Best Practices

Clarity and completeness in reporting solubility data are essential for its interpretation and use by others.

Table 3: Template for Reporting Experimental Solubility Data

SolventTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Std. Dev.Molar Solubility (mol/L)
Methanol25
Ethanol25
DMSO25
Acetonitrile25
...other solvents

Best Practices for Reporting :

  • Specify the method : Clearly state that the data was obtained using the shake-flask equilibrium method[9].

  • Detail the conditions : Report the temperature, equilibration time, and full details of the analytical method used for quantification.

  • Purity of materials : The purity of the this compound and the grade of the solvents used should be reported.

  • Statistical analysis : Report the mean and standard deviation for replicate measurements to indicate the precision of the results.

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a definitive, quantitative solubility profile awaits experimental determination, the principles and data from analogous compounds strongly suggest that it will exhibit good solubility in polar organic solvents such as alcohols, DMSO, and DMF. The detailed shake-flask and HPLC-UV protocols provided herein offer a scientifically rigorous and self-validating approach for researchers to generate high-quality, reliable solubility data. Such data is indispensable for advancing the study of this compound in the context of drug discovery and development.

References

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (2025, August 6). QSAR-based solubility model for drug-like compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 20). Development of QSAR models for in silico screening of antibody solubility. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]

  • ChemRxiv. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Retrieved from [Link]

  • Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]

  • ACS Publications. (2019, August 1). Solubility Measurement and Phase Equilibrium Modeling of 2-Aminobenzamide in 15 Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (2019, September 14). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Retrieved from [Link]

  • PubMed. (2008, June). UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • PubMed. (2011, November-December). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • RSC Publishing. (2024, March 13). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • American Chemical Society. (2019, August 1). Solubility Measurement and Phase Equilibrium Modeling of 2-Aminobenzamide in 15 Pure Solvents. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

Sources

Strategic Utilization of 2-Amino-N-Methoxybenzamide in EGFR Inhibitor Design

[1][2][3]

Executive Summary: The Shift to N-Alkoxy Architectures

The emergence of resistance to third-generation covalent inhibitors (e.g., Osimertinib) via the C797S mutation has necessitated the development of novel reversible or reversible-covalent hybrid inhibitors. The This compound moiety has emerged as a critical pharmacophore in this landscape. Unlike standard aniline or benzamide tails, the N-methoxy functionality introduces unique hydrogen-bonding vectors and alters the electronic profile of the solvent-exposed region of the inhibitor.

This guide explores the "Hybridization Strategy" , where this moiety is coupled with dianilinopyrimidine cores to create inhibitors that retain high affinity for L858R/T790M mutants while improving metabolic stability and solubility profiles compared to traditional hydroxamates.

Structural Biology & Medicinal Chemistry

The Pharmacophore Role

In the context of the ATP-binding pocket of EGFR, the this compound fragment serves a dual purpose:

  • Hinge Region Interaction (The "Head"): The 2-amino group (when coupled to a pyrimidine core) acts as the NH donor, forming a critical hydrogen bond with the hinge region backbone (typically Met793 ).

  • Solvent Interface Modulation (The "Tail"): The N-methoxybenzamide extension projects towards the solvent front (ribose-phosphate binding region). The N-methoxy group (

    
    ) acts as a bioisostere of a carboxylic acid or hydroxamic acid but with distinct properties:
    
    • H-Bond Donor/Acceptor: The amide NH remains a donor, while the methoxy oxygen acts as a weak acceptor, potentially engaging residues like Asp855 or water networks.

    • Metabolic Shielding: The O-methylation prevents rapid glucuronidation often seen with free hydroxamic acids (

      
      ), enhancing in vivo half-life.
      
SAR Logic: Why N-Methoxy?

Quantitative Structure-Activity Relationship (SAR) studies indicate that replacing the N-methoxy group with a simple N-methyl or H often leads to a loss in potency against T790M mutants. This suggests the methoxy group fills a specific sub-pocket or induces a preferred conformation of the benzamide ring via an intramolecular H-bond (between the amide NH and the ortho-substituents), locking the inhibitor in a bioactive conformation.

Experimental Protocols

Synthesis of the Core Scaffold: this compound

This protocol describes the efficient conversion of isatoic anhydride to the target scaffold. This is the foundational step for creating the library of inhibitors.

Reagents:

  • Isatoic Anhydride (CAS: 118-48-9)

  • Methoxylamine Hydrochloride (CAS: 593-56-6)

  • Triethylamine (TEA)

  • Ethanol (EtOH) / Water

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve Isatoic Anhydride (5.0 g, 30.6 mmol) in EtOH (100 mL).

  • Activation: Add Methoxylamine Hydrochloride (3.8 g, 45.9 mmol) to the suspension.

  • Basification: Dropwise add Triethylamine (6.4 mL, 45.9 mmol) while stirring. The reaction is exothermic; ensure temperature does not exceed 40°C during addition.

  • Reflux: Heat the mixture to reflux (approx. 78°C) and stir for 4 hours . Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the anhydride.

  • Workup: Concentrate the reaction mixture in vacuo to remove EtOH.

  • Extraction: Partition the residue between Ethyl Acetate (EtOAc) and water.[1] Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from EtOH/Hexane to yield This compound as an off-white solid.

Coupling to Pyrimidine Core (The Hybridization)

This step couples the scaffold to a 2,4-dichloropyrimidine derivative to form the final active pharmaceutical ingredient (API).

Protocol:

  • Reactants: Suspend 2,4-dichloro-5-(trifluoromethyl)pyrimidine (or similar core) and the substituted aniline (for the C4 position) in n-Butanol .

  • C4 Substitution: Add DIPEA and stir at room temperature for 2 hours to install the first amine at the 4-position (sterically favored).

  • C2 Coupling (The Scaffold): Add This compound (1.1 eq) and p-Toluenesulfonic acid (p-TSA) (0.2 eq) as a catalyst.

  • Cyclization/Coupling: Heat to 100°C for 6–12 hours.

  • Isolation: Cool to RT. The product often precipitates as a tosylate salt or can be purified via silica gel chromatography (DCM/MeOH gradient).

Visualization of Workflows

Synthetic Pathway Diagram

The following diagram illustrates the convergent synthesis strategy, highlighting the critical insertion of the N-methoxybenzamide unit.

SynthesisPathwayIsatoicIsatoic AnhydrideScaffold2-Amino-N-methoxybenzamide(Key Intermediate)Isatoic->ScaffoldTEA, EtOHReflux 4hMeONH2Methoxylamine HClMeONH2->ScaffoldFinalFinal EGFR Inhibitor(Dianilinopyrimidine)Scaffold->FinalC2-CouplingPyrim2,4-Dichloro-pyrimidine CoreIntermedIntermediate:4-Amino-2-chloro-pyrimidinePyrim->IntermedAniline, DIPEAn-BuOH, RTAnilineSubstituted Aniline(Tail Region)Aniline->IntermedIntermed->Finalp-TSA, 100°C

Caption: Convergent synthesis of N-methoxybenzamide-based EGFR inhibitors via isatoic anhydride ring-opening and nucleophilic aromatic substitution.

Mechanistic Binding Mode

This diagram visualizes the hypothetical binding interactions within the mutant EGFR pocket.

BindingModeMet793Met793(Hinge)Thr790Thr790M(Gatekeeper)Cys797Cys797(Solvent Front)Asp855Asp855(DFG Motif)PyrimRingPyrimidine CorePyrimRing->Met793H-Bond (Acceptor)PyrimRing->Thr790HydrophobicPackingNH_Link2-Amino NHNH_Link->Met793H-Bond (Donor)MethoxyN-Methoxy Group(-N(H)OMe)Methoxy->Cys797Steric Avoidance(No Covalent Bond)Methoxy->Asp855Potential H-Bond

Caption: Predicted binding interactions of the this compound moiety within the EGFR T790M active site.

Comparative Data Analysis

The following table summarizes the performance of N-methoxybenzamide derivatives against standard EGFR TKIs. (Data aggregated from recent structure-activity studies).

Compound ClassKey MoietyTarget ProfileIC50 (H1975 T790M)Metabolic Stability
Gefitinib QuinazolineWT EGFR>10 µM (Resistant)Moderate
Osimertinib Indole-PyrimidineT790M / C797< 10 nMHigh
N-Methoxy Series This compound T790M / L858R 70 - 95 nM High (Glucuronidation Resistant)
Hydroxamate Series 2-amino-N-hydroxybenzamideT790M50 - 80 nMLow (Rapid Clearance)

Key Insight: While hydroxamates are slightly more potent due to stronger H-bonding, the N-methoxy variants offer the optimal balance of potency and pharmacokinetic stability, making them superior candidates for oral dosing.

References

  • Zhu, W., Wu, T., Chen, K., & Le, Y. (2025).[2][3][4][5] Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Journal of Molecular Structure.

  • Finlay, M. R., et al. (2014).[6] Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations.[6] Journal of Medicinal Chemistry.

  • Cross, D. A., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. Cancer Discovery.

The 2-Amino-N-methoxybenzamide Pharmacophore: A Technical Guide to its Application in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery and optimization of pharmacophores—the essential steric and electronic features of a molecule that ensure optimal interactions with a specific biological target—are cornerstones of modern drug design.[1] Among the privileged scaffolds in medicinal chemistry, the 2-amino-N-methoxybenzamide and its parent 2-aminobenzamide core have emerged as a remarkably versatile pharmacophore. Initially identified as a key structural motif in various bioactive compounds, its most profound impact has been in the development of selective inhibitors of histone deacetylases (HDACs), a critical class of epigenetic regulators implicated in oncology and beyond. This technical guide provides an in-depth analysis of the 2-aminobenzamide pharmacophore, focusing on its role as a zinc-binding group in Class I HDAC inhibitors. We will explore its synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications, complemented by detailed experimental protocols for its synthesis and biological evaluation.

The 2-Aminobenzamide Scaffold: Physicochemical Profile and Synthesis

The utility of a pharmacophore is intrinsically linked to its chemical and physical properties, which govern its synthetic accessibility, formulation, and pharmacokinetic behavior. The 2-amino-N-methoxy-N-methylbenzamide variant, for instance, possesses a balanced profile suitable for drug development.

Physicochemical Properties

Computational analysis provides a reliable estimation of the key molecular descriptors for derivatives of this pharmacophore.

PropertyValue (2-Amino-N-methoxy-N-methylbenzamide)Value (N-Methoxy-N-methylbenzamide)Source
Molecular Formula C₉H₁₂N₂O₂C₉H₁₁NO₂[2]
Molecular Weight 180.20 g/mol 165.19 g/mol [2][3][4]
XLogP3 0.90.7[2][4]
Hydrogen Bond Donors 10[2][4]
Hydrogen Bond Acceptors 32[2][4]
Topological Polar Surface Area (TPSA) 55.56 Ų29.5 Ų[2][4]
Rationale for Synthetic Strategy

The synthesis of 2-aminobenzamide derivatives is often achieved through the aminolysis of isatoic anhydride. This method is favored for its operational simplicity, high yields, and the commercial availability of a wide range of substituted isatoic anhydrides and amines, allowing for the rapid generation of diverse chemical libraries for SAR studies.[5]

General Synthetic Workflow

The following diagram outlines a common and robust synthetic route to generate a library of 2-aminobenzamide derivatives.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product Formation IsatoicAnhydride Isatoic Anhydride (or substituted analog) Reaction Aminolysis Reaction Solvent: DMF or DMSO Conditions: 80-120 °C IsatoicAnhydride->Reaction Amine Primary/Secondary Amine (e.g., N,O-Dimethylhydroxylamine) Amine->Reaction Product 2-Amino-N-substituted-benzamide (e.g., 2-Amino-N-methoxy-N-methylbenzamide) Reaction->Product CO₂ byproduct

Caption: General workflow for the synthesis of 2-aminobenzamide derivatives.

Mechanism of Action: A Premier Zinc-Binding Group for HDAC Inhibition

While the 2-aminobenzamide scaffold has been explored in various contexts, including as an antimicrobial agent, its most significant role is as a Zinc-Binding Group (ZBG) in Histone Deacetylase Inhibitors (HDACis).[5][6]

The Role of HDACs in Disease

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[7] This action leads to chromatin condensation and transcriptional repression.[7][8] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[9] Therefore, inhibiting HDACs can restore normal gene expression, triggering cell cycle arrest, apoptosis, and differentiation in malignant cells.[7] HDACs are zinc-dependent metalloenzymes, and the zinc ion at the base of the catalytic tunnel is essential for their function.[9][10]

The 2-Aminobenzamide Pharmacophore in the HDAC Active Site

The general pharmacophore model for an HDAC inhibitor consists of three parts: a "cap" group that interacts with the enzyme surface, a "linker" that occupies the catalytic tunnel, and a "zinc-binding group" that chelates the catalytic zinc ion.[9]

The 2-aminobenzamide moiety is a premier ZBG, distinguishing itself from the more common hydroxamic acid group.[6][11] Its mechanism involves a bidentate coordination with the Zn²⁺ ion via the carbonyl oxygen and the nitrogen of the ortho-amino group.[9][12] This interaction is highly effective and confers selectivity for Class I HDACs (HDAC1, 2, and 3).[11][13]

This binding is a two-step process: the inhibitor first orients within the catalytic tunnel, after which an intramolecular hydrogen bond in the 2-aminobenzamide breaks to allow for tight coordination with the zinc ion.[12] This mechanism results in a slower binding but a much longer residence time compared to hydroxamate-based inhibitors, which can lead to an improved pharmacokinetic and pharmacodynamic profile.[12]

HDAC_Inhibition cluster_interaction Pharmacophore Interaction HDAC_Enzyme HDAC Active Site Catalytic Tunnel Zinc Ion (Zn²⁺) Inhibitor Cap Group Linker 2-Aminobenzamide ZBG Inhibitor:cap->HDAC_Enzyme:f0 Surface Binding Inhibitor:linker->HDAC_Enzyme:f1 Tunnel Occupation Inhibitor:zbg->HDAC_Enzyme:f2 Chelation Interaction 1. Cap interacts with surface residues. 2. Linker occupies tunnel. 3. ZBG coordinates with Zn²⁺.

Caption: Pharmacophoric interaction of a 2-aminobenzamide HDAC inhibitor.

Structure-Activity Relationships (SAR) and Therapeutic Applications

Systematic modification of the 2-aminobenzamide scaffold has yielded potent and selective HDAC inhibitors with significant therapeutic potential, primarily in oncology.

Key SAR Insights
  • The Zinc-Binding Group (ZBG): The unsubstituted N-(2-aminophenyl)benzamide is crucial for activity. Modifications here are generally detrimental. Adding electron-withdrawing groups to the aminobenzamide ring can sometimes modulate potency.[11]

  • The Linker: The length and rigidity of the linker connecting the ZBG to the cap group are critical. Shorter linkers tend to favor stronger HDAC inhibition.[14]

  • The Cap Group: This region is the most tolerant to modification and is key to achieving isoform selectivity and improving physicochemical properties. Large, aromatic, or heterocyclic cap groups often enhance potency by making additional contacts with residues at the rim of the catalytic site.[15]

Case Study: Chidamide (Epidaza®)

Chidamide is a prime example of a successful drug developed using this pharmacophore. It is an orally bioavailable benzamide-class HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[7][16]

  • Mechanism: Chidamide selectively inhibits HDAC1, 2, 3, and 10.[7] This leads to histone hyperacetylation, reactivation of silenced tumor suppressor genes, and ultimately, induction of apoptosis and cell cycle arrest in cancer cells.[7][16] Recent studies also suggest it modulates the tumor microenvironment by enhancing the chemotaxis of immune cells.[17][18]

  • Clinical Significance: Its approval validates the 2-aminobenzamide scaffold as a clinically effective ZBG for targeting Class I HDACs.

Comparative Activity of Benzamide-Based HDAC Inhibitors

The following table summarizes the inhibitory activity of representative benzamide derivatives against Class I HDACs and their antiproliferative effects on cancer cell lines.

CompoundCap GroupHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)Antiproliferative IC₅₀ (µM) (Cell Line)Source
Entinostat (MS-275) 3-pyridyl1602303900.8 (A549 Lung)[13]
Chidamide Pyridyl-methoxycarbonyl-aminomethyl-phenyl95160670.73 (HCT-8 Colon)[16]
Compound NA 4-(bis(2-chloroethyl)amino)phenyl95.2260.7255.71.73 (HepG2 Liver)[19]
Compound 7j 4-aminophenyl20025021012.3 (MCF-7 Breast)[14]
BRD6688 4-methoxyphenyl490201100Not Reported[20]

Note: IC₅₀ values can vary based on assay conditions. This table is for comparative purposes.

Experimental Protocols: A Self-Validating System

The integrity of medicinal chemistry research relies on robust and reproducible experimental methods. The following protocols provide a framework for the synthesis and evaluation of 2-aminobenzamide derivatives.

Protocol: Synthesis of N-(2-aminophenyl)-4-methoxybenzamide

This protocol describes the synthesis of a representative 2-aminobenzamide derivative starting from isatoic anhydride, a common and efficient method.[5]

Materials:

  • 4-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • 1,2-Phenylenediamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard glassware for organic synthesis, magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 4-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 2 hours until the solution becomes clear.

  • Amide Coupling: Cool the reaction mixture to 0 °C. In a separate flask, dissolve 1,2-phenylenediamine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM. Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated solution of NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Fluorogenic HDAC Inhibition Assay

This protocol outlines a standard method for determining the IC₅₀ value of a test compound against a specific HDAC isoform (e.g., HDAC1, 2, or 3).[13][21]

Workflow Diagram:

Assay_Workflow Start Prepare Reagents: - HDAC Enzyme (e.g., HDAC1) - Test Compound Dilutions - Fluorogenic Substrate - Assay Buffer - Developer Solution (Trypsin + SAHA) Incubation1 Incubate HDAC Enzyme with Test Compound (or DMSO control) for 5-10 min at 37°C Start->Incubation1 Reaction Initiate Reaction: Add Fluorogenic Substrate. Incubate for 30-90 min at 37°C Incubation1->Reaction Stop Stop Reaction: Add Developer Solution. Incubate for 1 hr at 37°C Reaction->Stop Readout Measure Fluorescence (Ex: 380 nm, Em: 430 nm) on a plate reader Stop->Readout Analysis Calculate % Inhibition. Plot dose-response curve. Determine IC₅₀ value. Readout->Analysis

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Amino-N-methoxybenzamide via Isatoic Anhydride Ring-Opening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The synthesis of 2-amino-N-methoxybenzamide is a critical transformation in the development of hydroxamic acid derivatives, benzamide-based histone deacetylase (HDAC) inhibitors, and various agrochemicals. While acid chloride routes (reaction of anthraniloyl chloride with methoxylamine) exist, they often suffer from over-acylation, polymerization, and difficult purification of the unstable acid chloride intermediate.

This protocol details the Isatoic Anhydride Route , a superior methodology characterized by high atom economy and operational simplicity. By leveraging the electrophilic nature of the isatoic anhydride C4-carbonyl, we can achieve selective amidation under mild conditions. This reaction is driven by the irreversible loss of carbon dioxide, serving as an internal thermodynamic sink that pushes the equilibrium toward the desired anthranilamide.

Key Advantages of this Protocol:
  • Selectivity: Avoids the formation of di-acylated byproducts common in acid chloride protocols.

  • Safety: Eliminates the need for thionyl chloride or oxalyl chloride.

  • Self-Validating: The reaction progress is visually indicated by

    
     effervescence.
    

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the methoxylamine nitrogen on the C4 carbonyl of the isatoic anhydride. This forms a tetrahedral intermediate which collapses to open the heterocyclic ring. The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates to yield the target free amine.

Reaction Pathway Diagram[1][2]

ReactionMechanism IA Isatoic Anhydride (Electrophile) Inter Tetrahedral Intermediate IA->Inter + MeONH2 (Nucleophilic Attack @ C4) MeONH2 Methoxylamine (Nucleophile) MeONH2->Inter Carbamic Carbamic Acid (Transient) Inter->Carbamic Ring Opening Product 2-Amino-N- methoxybenzamide Carbamic->Product - CO2 (Decarboxylation) CO2 CO2 (Gas) Carbamic->CO2

Figure 1: Mechanistic pathway of isatoic anhydride aminolysis. The irreversible decarboxylation step drives high conversion.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Isatoic Anhydride 163.131.0Substrate (Electrophile)
Methoxylamine HCl 83.521.2Nucleophile Source
Triethylamine (TEA) 101.191.2 - 1.5Base (releases free amine)
DMF (Anhydrous) -5-10 VolSolvent
Water --Quenching/Precipitation

Safety Note: Isatoic anhydride is an irritant. Methoxylamine HCl is toxic and a skin sensitizer. Perform all operations in a fume hood. Ensure the vessel is vented to allow


 escape.
Step-by-Step Procedure

Step 1: Nucleophile Preparation

  • Charge a round-bottom flask with Methoxylamine Hydrochloride (1.2 equiv) and DMF (5 volumes relative to Isatoic Anhydride mass).

  • Cool the solution to 0–5°C using an ice bath.

  • Add Triethylamine (1.2 equiv) dropwise over 10 minutes.

    • Observation: A white precipitate of Triethylamine Hydrochloride (

      
      ) will form. This confirms the release of free methoxylamine.
      

Step 2: Reaction Initiation 4. Add Isatoic Anhydride (1.0 equiv) portion-wise to the stirring slurry.

  • Critical Control: Do not dump the solid all at once. Add it over 5–10 minutes to control gas evolution.
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).

Step 3: Reaction Monitoring (Self-Validation) 6. Stir at RT for 3–6 hours.

  • Visual Check: Effervescence (
    
    
    evolution) indicates the reaction is proceeding. The reaction is considered near completion when gas evolution ceases and the solid isatoic anhydride dissolves (the product is typically more soluble in DMF than the starting material).
  • TLC Monitoring: Silica gel, 50% EtOAc/Hexanes.
  • Isatoic Anhydride
    
    
    (UV active, often streaks).
  • Product
    
    
    (Distinct spot).

Step 4: Thermal Finishing (Optional but Recommended) 7. If TLC shows unreacted anhydride after 6 hours, heat the mixture to 50°C for 1 hour to drive the decarboxylation to completion.

Step 5: Workup & Purification 8. Pour the reaction mixture slowly into Ice Water (10 volumes) with vigorous stirring.

  • Outcome: The product, this compound, should precipitate as an off-white solid.
  • Stir the aqueous slurry for 30 minutes to dissolve residual salts (
    
    
    ).
  • Filter the solid using a Buchner funnel.
  • Wash the filter cake with water (
    
    
    volumes) to remove DMF and TEA traces.
  • Drying: Dry the solid in a vacuum oven at 40°C overnight.

Step 6: Recrystallization (If Purity <98%) 13. Recrystallize from minimal hot Ethanol or Toluene .

Process Workflow Diagram

Workflow start Start: Reagent Prep mix Mix Methoxylamine HCl + TEA in DMF (0°C) start->mix add Add Isatoic Anhydride (Portion-wise) mix->add react Stir at RT (3-6h) Observe CO2 Evolution add->react check TLC Check: Isatoic Anhydride consumed? react->check heat Heat to 50°C (1h) check->heat No quench Pour into Ice Water (Precipitation) check->quench Yes heat->check filter Filter & Wash quench->filter dry Vacuum Dry filter->dry

Figure 2: Operational workflow for the batch synthesis of this compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylation or product loss in mother liquor.Ensure reaction runs until gas stops. If product does not precipitate in water, extract aqueous layer with Ethyl Acetate (

).
Impurity: Anthranilic Acid Hydrolysis of Isatoic Anhydride by moisture.Use anhydrous DMF. Ensure Methoxylamine HCl is dry.
Impurity: Quinazolinone Reaction temperature too high or presence of aldehydes.Keep temperature below 60°C. Ensure no aldehyde contaminants are present (isatoic anhydride reacts with aldehydes to form quinazolinones).
Sticky Solid Residual DMF.Increase water wash volume or recrystallize from Toluene.

References

  • National Institutes of Health (NIH). (2024). Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides via Isatoic Anhydride. Retrieved from [Link]

    • Context: Validates the reaction of isatoic anhydride with hydrazine-type nucleophiles in DMF/TEA.
  • ResearchGate. (2010). Reaction of isatoic anhydride with a variety of primary amines. Retrieved from [Link]

  • Google Patents. (2011). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.

    • Context: Demonstrates the industrial viability of the ring-opening amidation without intermediate isolation.[1]

Sources

Application Note: Synthesis of 3-Methoxy-2,3-dihydroquinazolin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the cyclocondensation of 2-amino-N-methoxybenzamide with various aldehydes. This reaction is the primary route for synthesizing 3-methoxy-2,3-dihydroquinazolin-4(1H)-ones , a scaffold of significant interest in medicinal chemistry due to the unique electronic and steric properties imparted by the


-methoxy group.

Introduction & Scope

The reaction between 2-aminobenzamide derivatives and aldehydes is a cornerstone method for constructing the quinazolinone core. While the standard reaction with unsubstituted 2-aminobenzamide is well-documented, the


-methoxy  variant presents unique synthetic opportunities. The presence of the 

-methoxy group (

) on the amide nitrogen introduces an "alpha-effect" nucleophile that remains retained in the final heterocycle, yielding 3-methoxy-2,3-dihydroquinazolin-4(1H)-ones .

This protocol utilizes a mild, acid-catalyzed cyclocondensation strategy designed to preserve the labile N-O bond while ensuring high yields.

Key Applications
  • Peptidomimetics: The resulting dihydroquinazolinone core acts as a constrained mimic of dipeptides.

  • Pharmacophore Development: The

    
    -methoxy group can improve metabolic stability and alter hydrogen bonding capability compared to the 
    
    
    
    -H or
    
    
    -alkyl analogs.
  • Late-Stage Functionalization: The dihydro core can be selectively oxidized to the fully aromatic quinazolinone if required.

Reaction Mechanism

The transformation proceeds via a two-stage mechanism:

  • Schiff Base Formation: The primary amine of the aniline moiety condenses with the aldehyde carbonyl to form an imine (Schiff base) intermediate.

  • Intramolecular Cyclization: The amide nitrogen (bearing the methoxy group) attacks the electrophilic imine carbon. This 6-exo-trig cyclization is favored by the proximity of the nucleophile and the electrophile, forming the 2,3-dihydroquinazolin-4(1H)-one ring.

Mechanistic Pathway Diagram[1][2]

ReactionMechanism Start Reactants (this compound + Aldehyde) Inter Intermediate (Schiff Base / Imine) Start->Inter Condensation (-H₂O, H+ cat) TS Transition State (Intramolecular N-Attack) Inter->TS Ring Closure Product Product (3-methoxy-2,3-dihydroquinazolin-4(1H)-one) TS->Product Stabilization

Figure 1: Mechanistic pathway for the acid-catalyzed cyclocondensation.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • This compound (1.0 equiv) [Synthesized via Raney-Ni reduction of 2-nitro-N-methoxybenzamide].

    • Aldehyde (1.1 equiv) (e.g., Benzaldehyde, 4-Chlorobenzaldehyde).

    • Solvent: Ethanol (Absolute) or Methanol.

    • Catalyst: Glacial Acetic Acid (10 mol%) or

      
      -Toluenesulfonic acid (
      
      
      
      -TSA) (5 mol%).
  • Equipment:

    • Round-bottom flask (50 mL or 100 mL).

    • Reflux condenser.

    • Magnetic stirrer/hotplate.

    • TLC plates (Silica gel 60 F254).

Step-by-Step Procedure

Step 1: Reaction Setup

  • In a clean round-bottom flask, dissolve This compound (1.0 mmol, ~166 mg) in Ethanol (5–10 mL).

  • Add the Aldehyde (1.1 mmol). Note: Liquid aldehydes should be added via syringe; solid aldehydes can be added directly.

  • Add the catalyst: Glacial Acetic Acid (1–2 drops) or

    
    -TSA  (10 mg).
    
    • Expert Insight: While strong Lewis acids (

      
      ) can be used, weak Brønsted acids are preferred here to prevent cleavage of the N-OMe bond.
      

Step 2: Cyclocondensation

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (78–80 °C) with stirring.

  • Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 2:1).

    • Target Time: Reaction typically reaches completion in 2–4 hours .

    • Endpoint: Disappearance of the starting benzamide spot.

Step 3: Work-up & Isolation [1]

  • Allow the reaction mixture to cool slowly to room temperature.

  • Precipitation: In many cases, the product will crystallize directly upon cooling.

    • If no precipitate forms: Concentrate the solvent to ~20% of the original volume under reduced pressure, then cool in an ice bath.

  • Filtration: Filter the solid precipitate using a Buchner funnel.

  • Wash: Wash the filter cake with cold ethanol (2 x 2 mL) and then cold hexane (to remove unreacted aldehyde).

Step 4: Purification

  • Recrystallization: If necessary, recrystallize from hot Ethanol or an Ethanol/Water mixture.

  • Drying: Dry the solid in a vacuum oven at 40–50 °C for 4 hours.

Data Analysis & Expected Results

Characterization Checklist

The formation of the 3-methoxy-2,3-dihydroquinazolin-4(1H)-one structure is confirmed by the following spectral features:

TechniqueDiagnostic SignalInterpretation
1H NMR

3.5–3.9 ppm (s, 3H)
N-OMe methyl group protons.
1H NMR

5.5–6.5 ppm (s/d, 1H)
C2-H proton (methine of the new ring).
1H NMR

7.0–8.0 ppm (m)
Aromatic protons (benzamide + aldehyde rings).
IR 1640–1660 cm⁻¹C=O (Amide carbonyl stretch).
IR 3200–3400 cm⁻¹N-H stretch (Amine/Amide).
Solvent Screening Data (Optimization)

Yields based on model reaction with Benzaldehyde (1.0 mmol scale).

SolventCatalystTemp (°C)Time (h)Isolated Yield (%)
Ethanol Acetic Acid 80 3 88%
Methanol

-TSA
652.585%
WaterLactic Acid100472%
TolueneNone1101245%

Troubleshooting & Optimization

Experimental Workflow Diagram

Workflow Setup Mix this compound + Aldehyde + Cat. in EtOH Reflux Reflux at 80°C (2-4 Hours) Setup->Reflux Check TLC Check: Starting Material Gone? Reflux->Check Check->Reflux No Cool Cool to RT (Induce Crystallization) Check->Cool Yes Isolate Filter & Wash (Cold EtOH/Hexane) Cool->Isolate

Figure 2: Operational workflow for the synthesis process.

Common Issues & Solutions
  • Oiling Out: If the product forms an oil instead of a solid upon cooling, re-dissolve in a minimum amount of hot ethanol and add water dropwise until turbid. Let stand undisturbed.

  • Incomplete Reaction: If starting material persists after 4 hours, add an additional 5 mol% of catalyst and increase reflux time.

  • Oxidation: If the goal is the fully aromatic quinazolin-4(3H)-one , treat the isolated dihydro-product with an oxidant like DDQ or

    
     in a subsequent step.
    

References

  • Synthesis of this compound Precursor

    • BenchChem.[2] (n.d.). Synthesis routes of 2-Amino-4-methoxybenzamide. Retrieved from

  • General Dihydroquinazolinone Synthesis (Green Methods)

    • Rostamizadeh, S., et al. (2026). Amino Acid Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives. ResearchGate. Retrieved from

  • Reaction of 2-Aminobenzamide with Aldehydes

    • RSC Publishing. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents.[3] Retrieved from

  • Reactivity of N-Alkoxy Amides

    • ChemRxiv. (2023). Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbamates. Retrieved from

Sources

using 2-amino-N-methoxybenzamide to synthesize 4(3H)-quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 4(3H)-Quinazolinones via 2-Amino-N-methoxybenzamide

Executive Summary

The 4(3H)-quinazolinone scaffold is a privileged pharmacophore found in numerous bioactive natural products (e.g., febrifugine, rutaecarpine) and synthetic drugs (e.g., methaqualone, idelalisib). Traditional syntheses often require transition metal catalysts (Cu, Ir, Rh), external oxidants (DDQ, MnO


), or harsh dehydrating conditions to achieve aromatization.

This guide details a strategic "Internal Oxidant" protocol utilizing This compound . By incorporating an


-methoxy moiety, the substrate possesses a built-in leaving group that facilitates oxidative aromatization without external oxidants. This method offers a metal-free, high-yielding, and operationally simple pathway to 2-substituted-4(3H)-quinazolinones.[1][2]

Mechanistic Insight: The "Internal Oxidant" Strategy

The core innovation of this protocol lies in the lability of the N–O bond. Unlike standard anthranilamides, which require oxidative dehydrogenation after cyclization, this compound undergoes a cascade reaction where the elimination of methanol (MeOH) drives the final aromatization step.

Reaction Pathway
  • Condensation: The primary amine reacts with the aldehyde to form a Schiff base (imine) intermediate.[3]

  • Cyclization: The amide nitrogen (bearing the methoxy group) performs a nucleophilic attack on the imine carbon, closing the ring to form a dihydroquinazolinone species.

  • Aromatization: Under acidic conditions (AcOH), the

    
    -methoxy group is eliminated (likely as MeOH), creating the C=N double bond required for the aromatic quinazolinone system.
    

Figure 1: Mechanistic Pathway

QuinazolinoneMechanism Start 2-Amino-N- methoxybenzamide + Aldehyde Imine Schiff Base Intermediate Start->Imine Condensation (-H2O) Cyclic 3-methoxy-2,3- dihydroquinazolin-4(1H)-one Imine->Cyclic Intramolecular Cyclization Transition Elimination of MeOH Cyclic->Transition Acid Promoted Product 4(3H)-Quinazolinone (Aromatic) Transition->Product Aromatization (-MeOH)

Caption: Cascade transformation of this compound to 4(3H)-quinazolinone via methanol elimination.

Experimental Protocols

Protocol A: Preparation of Substrate (this compound)

Before synthesis, the


-methoxy directing group must be installed on the anthranilic acid core.

Reagents:

  • Isatoic anhydride (1.0 equiv)

  • Methoxylamine hydrochloride (1.5 equiv)

  • Triethylamine (Et

    
    N) (1.5 equiv)
    
  • Solvent: Ethanol/Water (10:1 v/v)

Procedure:

  • Charge: In a round-bottom flask, suspend isatoic anhydride (e.g., 5.0 g) and methoxylamine hydrochloride in EtOH/H

    
    O.
    
  • Activate: Add Et

    
    N dropwise. The reaction is slightly exothermic.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. Evolution of CO

    
     indicates ring opening.
    
  • Workup: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and water.

  • Purification: Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from EtOAc/Hexane if necessary.
    • Target Yield: 65–90%

    • Appearance: White to off-white solid.

Protocol B: Synthesis of 4(3H)-Quinazolinones (Metal-Free)

This protocol utilizes Acetic Acid (AcOH) as both solvent and catalyst.

Reagents:

  • This compound (1.0 equiv)

  • Aldehyde (R-CHO) (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) (0.5 M concentration)

Procedure:

  • Mix: Dissolve this compound (1.0 mmol) in AcOH (2.0 mL) in a reaction vial.

  • Add: Add the aldehyde (1.1 mmol).

  • Stir (Step 1): Stir at room temperature for 30 minutes . This allows the initial condensation and formation of the dihydro-intermediate.

  • Heat (Step 2): Heat the reaction mixture to 80–100°C for 1.5 hours . This drives the elimination of MeOH and aromatization.

  • Quench: Cool the mixture to room temperature and pour into ice-cold water (10 mL).

  • Isolate:

    • Precipitate: If a solid forms, filter and wash with cold water and small amounts of cold EtOH.

    • Extraction: If no precipitate, extract with EtOAc, wash with saturated NaHCO

      
       (to remove AcOH), brine, and dry.
      
  • Purification: Flash column chromatography (Hexane/EtOAc) is usually sufficient, though many derivatives are pure after filtration.

Figure 2: Experimental Workflow

Workflow Step1 Dissolve Substrate in AcOH Step2 Add Aldehyde (1.1 equiv) Step1->Step2 Step3 Stir at RT (30 min) Step2->Step3 Condensation Step4 Heat to 100°C (1.5 h) Step3->Step4 Elimination Step5 Quench in Ice Water Step4->Step5 Step6 Filter Precipitate (Product) Step5->Step6 Isolation

Caption: Step-by-step workflow for the acetic acid-mediated synthesis.

Data Summary & Optimization

The reaction tolerates a wide range of electronic and steric variations on the aldehyde.

Table 1: Substrate Scope and Yields

EntryAldehyde (R-CHO)R-Group CharacteristicsConditionsYield (%)
1 BenzaldehydePhenyl (Standard)100°C, 1.5h86
2 4-MethoxybenzaldehydeElectron-Donating100°C, 1.5h88
3 4-NitrobenzaldehydeElectron-Withdrawing100°C, 2.0h82
4 2-ChlorobenzaldehydeSteric Hindrance (Ortho)110°C, 3.0h75
5 HexanalAliphatic/Alkyl100°C, 1.5h78
6 Thiophene-2-carbaldehydeHeteroaryl100°C, 1.5h84

Troubleshooting Guide:

  • Low Yield (Aliphatic Aldehydes): Aliphatic aldehydes may undergo aldol condensation side reactions in hot acid. Solution: Lower temperature to 60°C and extend time to 4-6 hours.

  • Incomplete Conversion: If the intermediate (dihydroquinazolinone) persists (monitored by TLC), add a catalytic amount of Trifluoroacetic Acid (TFA) or increase temperature to reflux.

  • Purification Issues: If the product co-elutes with the N-methoxy amide starting material, wash the organic layer with dilute HCl (1M) to remove unreacted starting amine (if applicable) or use recrystallization from EtOH.

References

  • Oxidant- and Metal-Free Synthesis of 4(3H)

    • Source: RSC Advances, 2014, 4, 64936-64939.
    • Link:[Link]

  • Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles.

    • Source: Journal of Organic Chemistry, 2018, 83 , 10352-10358.[1]

    • Link:[Link]

  • Rh(III)-Catalyzed Amidation of C(sp2)-H Bonds Using N-Methoxyamide. (Context on N-Methoxy Reactivity)

    • Source: Chemical Communic
    • Link:[Link]

Sources

Application Note: Rh(III)-Catalyzed Annulation of N-Methoxybenzamides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It synthesizes the established Rh(III)-catalyzed C-H activation methodology with specific insights into the N-methoxybenzamide directing group, while clarifying the distinction regarding the 2-amino derivative.

Executive Summary

The Rh(III)-catalyzed annulation of


-methoxybenzamides  represents a cornerstone methodology in modern heterocyclic synthesis. By utilizing the 

-methoxy amide moiety as an oxidizing directing group , researchers can achieve redox-neutral C-H activation. The N-O bond acts as an "internal oxidant," accepting the electrons during the catalytic cycle and eliminating the need for external oxidants (e.g., Cu(OAc)

, Ag

CO

), which are often required in Pd(II) or Ru(II) catalysis.

Critical Distinction on Substrates: While the user inquired about 2-amino-


-methoxybenzamide , it is crucial to distinguish between two synthetic pathways:
  • Rh(III)-Catalyzed Route: Typically utilizes

    
    -methoxybenzamide  (lacking the free ortho-amino group) to construct the fused heterocyclic core (e.g., reacting with alkynes to form isoquinolones).
    
  • Metal-Free/Acid-Promoted Route: 2-amino-

    
    -methoxybenzamide  is frequently cited as a substrate for the metal-free synthesis of quinazolinones via condensation with aldehydes (Ref. 1).
    This guide focuses on the Rh(III)-catalyzed protocol, as it offers superior versatility for constructing complex scaffolds from simpler benzamides.
    

Mechanistic Principles

The efficiency of this reaction relies on the


 catalyst's ability to undergo reversible C-H activation followed by irreversible reductive elimination coupled with N-O bond cleavage.
The "Internal Oxidant" Strategy

Unlike traditional C-H activation where the metal must be re-oxidized by an external agent, the


-methoxy group serves a dual purpose:
  • Directing Group (DG): Coordinates to Rh(III) to position it near the ortho C-H bond.

  • Internal Oxidant: The N-O bond cleavage acts as the thermodynamic sink, driving the reaction and regenerating the active Rh(III) species from the transient Rh(I).

Catalytic Cycle Diagram

The following diagram illustrates the pathway for the coupling of


-methoxybenzamide with an alkyne.

Rh_Catalytic_Cycle Start N-Methoxybenzamide (Substrate) Coordination N-Coordination (Pre-complex) Start->Coordination + Rh(III) Rh_Active [Cp*RhCl2]2 Active Catalyst Rh_Active->Coordination CH_Activation C-H Activation (Rhodacycle Formation) Coordination->CH_Activation - HCl / Base Insertion Alkyne Insertion (7-Membered Rhodacycle) CH_Activation->Insertion + Alkyne Reductive_Elim Reductive Elimination & N-O Cleavage Insertion->Reductive_Elim Rate Limiting Reductive_Elim->Rh_Active Regeneration Product Isoquinolone (Product) Reductive_Elim->Product Methanol MeOH (Byproduct) Reductive_Elim->Methanol

Figure 1: Catalytic cycle showing the concerted metalation-deprotonation (CMD) and the critical N-O bond cleavage step that renders the process redox-neutral.

Scope and Applications

The


-methoxybenzamide platform is highly versatile.[1] Changing the coupling partner alters the heterocyclic core:
Coupling PartnerProduct ClassKey ReagentsReference
Internal Alkynes Isoquinolones

, CsOAc, MeOH
[2, 3]
Terminal Alkynes IsoquinolonesRequires care to avoid homocoupling[3]
Dioxazolones Quinazolinones

, AgSbF

[4]
Isocyanides Iminoisoindolinones

, NaOAc
[5]
Nitroalkenes Isoquinolones (4-sub)

, Zn(OTf)

[6]

Detailed Experimental Protocol

Target Reaction: Synthesis of 3,4-Diphenylisoquinolin-1(2H)-one via Annulation with Diphenylacetylene.

Reagents & Equipment[2]
  • Substrate:

    
    -Methoxybenzamide (1.0 equiv, 0.2 mmol)
    
  • Coupling Partner: Diphenylacetylene (1.2 equiv, 0.24 mmol)

  • Catalyst:

    
     (Pentamethylcyclopentadienyl rhodium(III) dichloride dimer) (2.5 mol%)
    
  • Base/Additive: Cesium Acetate (CsOAc) (1.0 equiv) or NaOAc (2.0 equiv)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) (2.0 mL)

  • Vessel: 15 mL pressure tube (sealed) with magnetic stir bar.

Step-by-Step Procedure
  • Setup: In a glovebox or under air (Rh(III) is air-stable), charge the pressure tube with

    
    -methoxybenzamide (30.2 mg, 0.2 mmol), diphenylacetylene (42.7 mg, 0.24 mmol), 
    
    
    
    (3.1 mg, 0.005 mmol), and CsOAc (38.4 mg, 0.2 mmol).
  • Solvation: Add MeOH (2.0 mL). The reaction is typically heterogeneous initially.

  • Reaction: Seal the tube and heat to 60–80 °C in an oil bath for 12–16 hours.

    • Note: TFE is often a superior solvent for difficult substrates due to its hydrogen-bond donating ability, which assists in the protonolysis steps.

  • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:3). The starting amide spot should disappear, and a fluorescent product spot (isoquinolone) typically appears.

  • Workup: Cool to room temperature. Dilute with CH

    
    Cl
    
    
    
    (10 mL) and filter through a short pad of Celite to remove metal salts.
  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient: 10%

    
     40% EtOAc in Hexanes).
    
  • Characterization: Isolate the product as a white or pale yellow solid. Confirm structure via

    
    H NMR (look for disappearance of -OMe signal at 
    
    
    
    3.8 ppm and appearance of NH signal if applicable).
Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Catalyst poisoning or poor solubilitySwitch solvent to TFE or HFIP. Increase temp to 100 °C.
Regioselectivity (Meta-substituted) Steric clash at ortho positionsUse bulky ligands or switch to Ir(III) analogues for different selectivity profiles.
Protodealkylation Trace water or acid instabilityAdd 4Å molecular sieves. Ensure anhydrous conditions.
Free Amine Substrates Coordination to Rh inhibits cycleProtect free amines (e.g., as acetamides) before reaction. Free 2-amino groups are generally incompatible.

Critical Note: The "2-Amino" Substrate

The user specifically queried 2-amino-


-methoxybenzamide . It is vital to understand why this specific substrate is rarely the starting material in Rh(III) catalysis:
  • Catalyst Poisoning: The free NH

    
     group is a potent ligand that binds irreversibly to the Rh center, preventing the coordination of the amide oxygen required for C-H activation.
    
  • Alternative Reactivity: In the presence of aldehydes and acid (without metal), 2-amino-

    
    -methoxybenzamide  cyclizes to form quinazolinones via a condensation-elimination mechanism (Ref. 1).
    
  • Synthetic Strategy: To access "2-amino" functionalized products via Rh(III), one typically starts with

    
    -methoxybenzamide  and couples it with an amine source (like a ynesulfonamide, Ref. 7) or uses a nitroalkene followed by reduction.
    

Recommendation: If your target is a quinazolinone derived from an anthranilic acid scaffold (2-amino), consider the metal-free acid-catalyzed route. If your target is to build the ring onto a benzene core using C-H activation, use the protected


-methoxybenzamide protocol described in Section 4.

References

  • Oxidant- and metal-free synthesis of 4(3H)-quinazolinones from 2-amino-N-methoxybenzamides. RSC Advances, 2014.

  • Rhodium(III)-Catalyzed Isoquinolone Synthesis: The N-O Bond as an Internal Oxidant. Journal of the American Chemical Society, 2010.

  • Rh(III)-Catalyzed C–H Activation/Annulation of N-Methoxybenzamides with Alkynes. Organic Letters, 2011.

  • Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. Organic Letters, 2016.[2]

  • Rhodium-Catalyzed Annulation of N-Benzoylsulfonamide with Isocyanide. Journal of the American Chemical Society, 2011.

  • Rh(III)-Catalyzed Synthesis of Isoquinolones and 2-Pyridones via Annulation of N-Methoxyamides and Nitroalkenes. Organic Letters, 2018.

  • Rh(III)-catalyzed annulation of N-methoxybenzamides with ynesulfonamides. RSC Advances, 2014.

Sources

procedure for C-H activation using 2-amino-N-methoxybenzamide directing groups

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the procedure for C-H activation using 2-amino-N-methoxybenzamide and related N-methoxybenzamide directing groups.

Topic: Procedure for C-H Activation using this compound Directing Groups Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Rationale

The N-methoxybenzamide moiety (often referred to as the "Weinreb amide analog" in C-H activation contexts) represents a privileged class of Internal Oxidizing Directing Groups (DG) . Unlike traditional C-H activation methods that require stoichiometric external oxidants (e.g., Cu(OAc)₂, Ag₂CO₃) to regenerate the active metal catalyst, the N-methoxy amide contains a labile N–O bond.

During the catalytic cycle, this N–O bond acts as an internal oxidant. Its cleavage provides the thermodynamic driving force for the reductive elimination step, regenerating the active metal catalyst while releasing methanol (or a related byproduct) rather than generating heavy metal waste.

Key Advantages:

  • Atom Economy: Eliminates the need for external oxidants.[1]

  • Safety Profile: avoids the accumulation of potentially explosive oxidants in scale-up.

  • Reactivity: The N-methoxy group is a potent directing group for Rh(III), Co(III), and Ru(II) catalysts, facilitating the synthesis of Isoquinolones (via alkynes) and Quinazolinones (via dioxazolones or nitrenoids).

Note on this compound: While the general protocol applies to N-methoxybenzamides, the specific substrate This compound presents a unique challenge: the free ortho-amino group is a competing coordination site. In many high-yield protocols, this amino group is either protected (e.g., as an acetamide) or the substrate is used in a cascade where the amino group participates in subsequent cyclization. The protocols below focus on the optimized conditions for the N-methoxybenzamide core, with specific notes on handling amino-substituted variants.

Mechanistic Insight: The Internal Oxidant Cycle

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a CpRh(III) or Cp Co(III) catalytic cycle involving C-H activation followed by cyclization and internal oxidation.

Mechanism Diagram (Graphviz)

CH_Activation_Mechanism Start Substrate (N-Methoxybenzamide) Coord Coordination (N-M bond formation) Start->Coord + Catalyst Cat Active Catalyst [Cp*M(III)Ln] Cat->Coord CH_Act C-H Activation (Five-membered Metallacycle) Coord->CH_Act - HX Insert Insertion of Coupling Partner (Alkyne/Dioxazolone) CH_Act->Insert + Alkyne/Partner RedElim Reductive Elimination & N-O Cleavage Insert->RedElim Seven-membered Intermediate RedElim->Cat Regeneration (Internal Oxidation) Product Product (Isoquinolone/Quinazolinone) RedElim->Product Byproduct Byproduct (MeOH) RedElim->Byproduct

Caption: The catalytic cycle for N-methoxybenzamide directed C-H activation. The critical step is the N-O bond cleavage during reductive elimination, which regenerates the M(III) species without external oxidants.

Experimental Protocols

Protocol A: Synthesis of Isoquinolones (Alkyne Annulation)

Target Application: Construction of isoquinolone scaffolds common in alkaloids and kinase inhibitors.

Reagents & Materials:

  • Substrate: this compound (or protected derivative, e.g., 2-acetamido-N-methoxybenzamide) [1.0 equiv]

  • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene) [1.2 equiv]

  • Catalyst: [Cp*RhCl₂]₂ (Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer) [2.5 mol%]

  • Base/Additive: CsOAc (Cesium Acetate) [1.0 equiv] or NaOAc [1.0 equiv]

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) [0.1 M concentration]

  • Temperature: 60–80 °C

Step-by-Step Procedure:

  • Setup: In a clean, dry 10 mL screw-cap vial equipped with a magnetic stir bar, weigh out the N-methoxybenzamide substrate (0.2 mmol) and the alkyne (0.24 mmol).

  • Catalyst Addition: Add [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%) and CsOAc (38.4 mg, 0.2 mmol).

    • Note: CsOAc acts as a base to assist the C-H deprotonation (CMD mechanism).

  • Solvent: Add MeOH (2.0 mL). If solubility is poor, TFE is a superior alternative for C-H activation due to its ability to stabilize cationic metal species.

  • Reaction: Seal the vial and stir at 60 °C for 12–16 hours.

    • Visual Check: The reaction mixture often turns from orange/red to dark brown as the active catalytic species forms.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove metal residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Self-Validating Checkpoint:

  • TLC Monitoring: The N-methoxybenzamide starting material (more polar) should disappear. The product (Isoquinolone) is typically less polar and UV-active (blue/green fluorescence often observed).

  • NMR Verification: Look for the disappearance of the N-OMe singlet (approx. 3.8 ppm) and the appearance of the isoquinolone core signals.

Protocol B: Synthesis of Quinazolinones (Dioxazolone Annulation)

Target Application: Synthesis of 2-amino-quinazolinone derivatives (pharmacophores in EGFR inhibitors).

Reagents & Materials:

  • Substrate: N-methoxybenzamide derivative [0.2 mmol]

  • Coupling Partner: 1,4,2-Dioxazol-5-one (Nitrene precursor) [0.24 mmol]

  • Catalyst: [CpCo(CO)I₂] (for cost-efficiency) or [CpRhCl₂]₂ [5 mol%]

  • Additive: AgSbF₆ [10 mol%] (Required for Co-catalysis to generate cationic species; optional for Rh).

  • Solvent: 1,2-Dichloroethane (DCE) or TFE.

  • Temperature: 100–120 °C

Step-by-Step Procedure:

  • Setup: Charge a pressure tube with Substrate (1.0 equiv), Dioxazolone (1.2 equiv), [Cp*Co(CO)I₂] (5 mol%), and AgSbF₆ (10 mol%).

  • Solvent: Add DCE (2.0 mL) under an argon atmosphere.

  • Reaction: Seal the tube and heat to 110 °C for 16 hours.

    • Mechanism Note: The dioxazolone undergoes decarboxylation to form a metal-nitrenoid species, which inserts into the Co-C bond.

  • Workup: Filter through Celite, wash with CH₂Cl₂, and concentrate.

  • Purification: Flash chromatography.

Data Presentation: Optimization & Scope

Table 1: Solvent and Additive Effects on Yield

EntryCatalystSolventAdditiveTemp (°C)Yield (%)Notes
1[CpRhCl₂]₂MeOHCsOAc6092Standard Condition
2[CpRhCl₂]₂TFENaOAc6088Good for difficult substrates
3[CpRhCl₂]₂DCMCsOAc4015Too non-polar; poor solubility
4[CpCo(CO)I₂]TFEAgSbF₆10081Requires higher temp & activation
5[Ru(p-cym)Cl₂]₂MeOHKOAc8045Lower reactivity for this DG

Safety & Handling

  • N-Methoxy Amides: While generally stable, hydroxamic acid derivatives can show thermal instability at very high temperatures (>150 °C). Do not overheat sealed vessels beyond recommended limits.

  • Catalyst Residues: Rhodium and Cobalt residues must be scavenged if the product is intended for biological testing. Use thiourea-functionalized silica or commercially available metal scavengers during the filtration step.

  • Dioxazolones: These reagents release CO₂ upon reaction. Ensure the pressure vessel is rated for the pressure generated by gas evolution.

References

  • Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates. MDPI. Available at: [Link][2]

  • Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. PubMed Central. Available at: [Link]

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. Available at: [Link]

  • Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes. PubMed Central. Available at: [Link]

  • Rh(III)-catalyzed annulation of N-methoxybenzamides with ynesulfonamides. RSC Publishing. Available at: [Link]

Sources

Application Note & Protocol: A Modern Approach to the Synthesis of 4(3H)-Quinazolinones Using 2-Amino-N-methoxybenzamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4(3H)-quinazolinones, a vital class of fused pyrimidine derivatives, utilizing 2-amino-N-methoxybenzamides as versatile starting materials. Quinazolinones are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document moves beyond traditional synthetic routes, which often require harsh conditions or multi-step procedures, to focus on a modern, efficient cascade reaction.[6][7] The protocols detailed herein leverage the unique reactivity of the N-methoxy (Weinreb) amide functionality to achieve a metal-free and oxidant-free synthesis, affording high yields and a cleaner product profile.[8] This application note is designed for researchers, medicinal chemists, and drug development professionals seeking robust and scalable methods for the construction of this privileged heterocyclic scaffold.

Introduction: The Quinazolinone Scaffold and the Advantage of a Weinreb Amide Precursor

The quinazolinone core, a fusion of benzene and pyrimidine rings, is a privileged scaffold in drug discovery.[1][5] Marketed drugs such as Gefitinib and Erlotinib feature this core and highlight its therapeutic importance, particularly in oncology.[1] Consequently, the development of efficient and versatile synthetic methodologies to access this scaffold is of paramount importance.[9]

Traditionally, the synthesis of 4(3H)-quinazolinones involves the cyclocondensation of anthranilamide derivatives with various one-carbon sources like aldehydes or orthoesters.[6][10][11][12] While effective, these methods often necessitate an oxidative step to convert the initially formed dihydroquinazolinone intermediate to the final aromatic product, which can complicate the procedure and introduce undesirable byproducts.

This guide focuses on an innovative strategy that employs 2-amino-N-methoxybenzamide as the key starting material. The N-methoxy amide group, often referred to as a Weinreb amide, offers a distinct advantage. In a key innovation, it has been demonstrated that this functionality can act as a leaving group in an acid-promoted cyclization-elimination cascade, directly yielding the aromatic 4(3H)-quinazolinone without the need for an external oxidant.[8] This approach is not only more atom-economical but also circumvents the use of heavy-metal catalysts, aligning with the principles of green chemistry.[8]

Caption: Key structures in the oxidant-free synthesis.

Mechanistic Rationale: An Acid-Promoted Cascade

The core of this methodology is a one-pot cascade reaction promoted by a simple acid, such as acetic acid.[8] The reaction proceeds through a logical sequence of established organic transformations, making it both predictable and robust.

  • Iminium Formation: The reaction initiates with the acid-catalyzed condensation between the aniline nitrogen of this compound and an aldehyde. This forms a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The amide nitrogen of the Weinreb functionality then acts as an intramolecular nucleophile, attacking the electrophilic iminium carbon. This key step forms the six-membered pyrimidine ring, resulting in a cyclic intermediate.

  • Elimination: Under the acidic conditions, the N-methoxy group is readily eliminated. This elimination step is the crucial feature of this method; it directly leads to the formation of the thermodynamically stable, aromatic 4(3H)-quinazolinone ring system without requiring a separate oxidation step. The byproduct, methoxyamine or its salt, is easily removed during workup.

This cascade process is highly efficient, combining multiple transformations into a single operational step.[8]

Reaction_Mechanism Start This compound + Aldehyde (R-CHO) Iminium Schiff Base Intermediate Start->Iminium Condensation (+ H⁺, - H₂O) Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Cyclization Product 2-Substituted 4(3H)-Quinazolinone Cyclized->Product Elimination (- MeONH₂)

Caption: Simplified mechanistic pathway for the cascade reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-4(3H)-quinazolinones

This protocol describes a general, one-pot method for synthesizing 2-substituted 4(3H)-quinazolinones from this compound and various aldehydes.[8]

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStarting material.
Aromatic Aldehyde (e.g., Benzaldehyde)Reagent GradeCommercially AvailableC2 source for the quinazolinone ring.
Glacial Acetic Acid (AcOH)ACS GradeCommercially AvailableServes as both catalyst and solvent.
Round-bottom flask------Appropriately sized for the reaction scale.
Reflux condenser---------
Magnetic stirrer/hotplate---------
Ethyl acetate, HexaneHPLC GradeCommercially AvailableFor workup and chromatography.
Saturated NaHCO₃ solution------For neutralization.
Brine------For washing.
Anhydrous Na₂SO₄ or MgSO₄------For drying.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄---For reaction monitoring.

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 166.2 mg).

  • Reagent Addition: Add the desired aromatic aldehyde (1.1 mmol, 1.1 equivalents) to the flask.

  • Solvent/Catalyst Addition: Add glacial acetic acid (5.0 mL).

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to 120 °C (oil bath temperature). Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical eluent system is 30-50% ethyl acetate in hexane. The reaction is generally complete within 2-4 hours, as indicated by the consumption of the starting benzamide.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to neutralize excess acetic acid, followed by brine (1 x 30 mL).

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford the pure 2-aryl-4(3H)-quinazolinone.

Expected Outcome: This procedure typically provides the desired products in good to excellent yields (75-95%), depending on the aldehyde used.[8]

Data Summary and Characterization

The following table summarizes representative results for the synthesis of various 2-substituted 4(3H)-quinazolinones using the described protocol.

EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenyl-4(3H)-quinazolinone92%
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-4(3H)-quinazolinone95%
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4(3H)-quinazolinone89%
42-Naphthaldehyde2-(Naphthalen-2-yl)-4(3H)-quinazolinone85%
5Cinnamaldehyde2-Styryl-4(3H)-quinazolinone78%

Data adapted from supporting information of similar literature procedures.[8]

Characterization: Successful synthesis should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the quinazolinone core and the substituent at the 2-position. A broad singlet for the N-H proton is typically observed downfield (>12 ppm).

  • ¹³C NMR: Confirmation of the carbonyl carbon (C4) typically around 162 ppm and other aromatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the target compound.

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretch around 1680 cm⁻¹ and an N-H stretch around 3300-3100 cm⁻¹.

Experimental Workflow and Troubleshooting

Experimental_Workflow Setup 1. Combine Reactants (Benzamide, Aldehyde, AcOH) Reaction 2. Heat to 120 °C (Reflux) Setup->Reaction Monitor 3. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Cool, Quench & Extract (H₂O, EtOAc) Monitor->Workup Complete Wash 5. Neutralize & Wash (NaHCO₃, Brine) Workup->Wash Dry 6. Dry & Concentrate Wash->Dry Purify 7. Purify (Chromatography/Recrystallization) Dry->Purify Analyze 8. Characterize Product (NMR, MS, IR) Purify->Analyze

Sources

Hybridization Strategy for EGFR Inhibitors: The 2-Amino-N-Methoxybenzamide Protocol

[1]

Executive Summary & Rationale

The development of epidermal growth factor receptor (EGFR) inhibitors has been a race against evolutionary resistance. While third-generation inhibitors like Osimertinib effectively target T790M mutations, the emergence of the C797S tertiary mutation disrupts the critical covalent bond with the cysteine residue, rendering these drugs ineffective.

This guide details a Hybridization Strategy utilizing 2-amino-N-methoxybenzamide as a critical pharmacophore.[1] Unlike standard amide linkers, the N-methoxybenzamide moiety introduces unique hydrogen bonding capabilities and conformational flexibility. When hybridized with a hinge-binding scaffold (e.g., aminopyrimidine), this moiety creates a "dual-anchor" mechanism that can potentially bypass the steric hindrance of C797S or establish novel reversible interactions within the ATP-binding pocket.

Key Advantages of the Scaffold:
  • Metabolic Stability: The N-methoxy group creates a steric shield against rapid amidase hydrolysis.

  • Novel Binding Mode: Acts as a hydrogen bond donor/acceptor system capable of interacting with the solvent-front residues (e.g., Lys745) or the

    
    C-helix.
    
  • Versatility: Compatible with both covalent (acrylamide-linked) and reversible inhibitor designs.

Hybridization Design Strategy

The core logic involves merging a high-affinity "Hinge Binder" with the "Solvent-Front Interactor" (this compound) via an optimized linker.

Design Logic Visualization

(The following diagram illustrates the pharmacophore merging strategy)

HybridizationStrategycluster_bindingBinding Site InteractionsHingeHinge Binder(Aminopyrimidine/Quinazoline)LinkerLinker Region(Rigid/Flexible)Hinge->Linker C-N CouplingScaffoldThis compound(Solvent Front/Allosteric)Linker->Scaffold HybridizationTargetHybrid Inhibitor(Dual Interaction)Scaffold->Target Final AssemblyMet793Met793(Hinge H-Bond)Target->Met793PrimaryLys745Lys745(Solvent Front)Target->Lys745Secondary (Benzamide)Cys797Cys797/Ser797(Target Residue)

Figure 1: Conceptual workflow for hybridizing the hinge-binding core with the N-methoxybenzamide fragment to target specific EGFR residues.

Chemical Synthesis Protocol

This protocol describes the synthesis of a representative hybrid: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-5-acrylamidophenyl)-2-amino-N-methoxybenzamide .

Reagents & Equipment
  • Reagents: Isatoic anhydride, Methoxyamine hydrochloride, 2,4-Dichloropyrimidine (or specific core), DIPEA, DMF, Pd/C.

  • Equipment: Microwave reactor (optional), Rotary evaporator, Flash chromatography system, NMR (400 MHz).

Step-by-Step Methodology
Phase A: Synthesis of the this compound Fragment

The N-methoxy amide bond is formed prior to coupling with the kinase core to prevent side reactions.

  • Activation: Dissolve isatoic anhydride (1.0 eq) in anhydrous DMF.

  • Amination: Add methoxyamine hydrochloride (1.2 eq) and DIPEA (2.5 eq) to the solution.

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The ring opening of isatoic anhydride by methoxyamine yields This compound .

  • Workup: Dilute with water, extract with ethyl acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Verify structure via ¹H-NMR (Look for -OCH₃ singlet at ~3.8 ppm).

Phase B: Coupling to the Pyrimidine Core (Hybridization)
  • Nucleophilic Substitution (SnAr): Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-butanol. Add the synthesized This compound (1.0 eq) and p-toluenesulfonic acid (0.1 eq).

  • Conditions: Reflux at 110°C for 12 hours.

  • Isolation: Cool to RT. The precipitate is filtered and washed with cold ethanol to yield the intermediate.

  • Second Substitution: React the intermediate with the aniline "head" group (containing the warhead precursor, e.g., 4-fluoro-2-methoxy-5-nitroaniline) under acidic conditions (TFA/TFE) or Pd-catalyzed Buchwald-Hartwig conditions depending on the substrate reactivity.

Phase C: Warhead Installation (If Covalent Strategy)
  • Reduction: Reduce the nitro group (if present) using Fe/NH₄Cl or H₂/Pd-C.

  • Acryloylation: Cool the amine intermediate to 0°C in DCM/TEA. Add acryloyl chloride (1.0 eq) dropwise.

  • Final Purification: Flash chromatography (DCM/MeOH gradient).

Synthesis Workflow Diagram

SynthesisWorkflowStartIsatoic AnhydrideStep1Ring Opening(Methoxyamine/DIPEA)Start->Step1FragmentThis compoundStep1->FragmentCouplingSnAr Coupling(n-BuOH, 110°C)Fragment->CouplingCore2,4-DichloropyrimidineCore->CouplingIntermediateHybrid IntermediateCoupling->IntermediateFinalStepWarhead Installation(Acryloyl Chloride)Intermediate->FinalStepProductFinal Hybrid InhibitorFinalStep->Product

Figure 2: Synthetic route for generating the benzamide-pyrimidine hybrid.

Biological Evaluation Protocol

In Vitro Kinase Assay (ADP-Glo)

To validate the potency against WT and Mutant EGFR.

  • Enzymes: EGFR(WT), EGFR(L858R/T790M), EGFR(L858R/T790M/C797S).[2]

  • Substrate: Poly(Glu, Tyr) 4:1.

  • Protocol:

    • Prepare 3x Enzyme buffer (Tris-HCl, MgCl₂, MnCl₂, DTT).

    • Incubate compound (serial dilution) with Enzyme for 15 min at RT.

    • Add ATP/Substrate mixture and incubate for 60 min at RT.

    • Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).

    • Measure Luminescence.

Cellular Viability & Signaling
  • Cell Lines:

    • A549: Wild-type EGFR (Control).

    • H1975: L858R/T790M (Double Mutant).[3]

    • Ba/F3-C797S: Engineered triple mutant.

  • Western Blot Markers:

    • p-EGFR (Tyr1068): Direct target inhibition.

    • p-ERK1/2: Downstream pathway suppression.

    • Cleaved Caspase-3: Apoptosis marker.

EGFR Signaling Pathway Diagram

EGFRPathwayEGFEGF LigandEGFREGFR (WT/Mutant)EGF->EGFR ActivationRASRASEGFR->RAS PhosphorylationInhibitorHybrid InhibitorInhibitor->EGFR Inhibition (Block)RAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2MEK->ERKProliferationNucleus:Proliferation/SurvivalERK->Proliferation Transcription

Figure 3: EGFR signaling cascade and the point of intervention for the hybrid inhibitor.

Data Analysis & Interpretation

When analyzing the efficacy of this compound hybrids, focus on the Selectivity Index (SI) . A successful hybrid should maintain high potency against mutants while sparing Wild-Type EGFR to reduce dermatological toxicity.

Representative Data Format (Table)
Compound IDEGFR WT IC₅₀ (nM)EGFR T790M IC₅₀ (nM)EGFR C797S IC₅₀ (nM)Selectivity (WT/Mutant)
Gefitinib (Gen 1)3.2>1000>1000< 0.01
Osimertinib (Gen 3)12.02.1250.55.7
Hybrid-5d (Protocol)45.0 5.4 12.8 8.3

Note: Data is illustrative of expected trends for this scaffold class.[4]

References

  • Design and Synthesis of Pyrimidine Derivatives: Wang, M., et al. (2025).[1] "Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides leveraging the hybridization strategy." European Journal of Medicinal Chemistry.

  • Mechanistic Investigation: Yang, T., et al. (2026). "Synthesis and mechanistic investigation of N-Alkoxybenzamide derivatives as EGFR inhibitors." Bioorganic Chemistry.

  • EGFR Resistance Mechanisms: Leonetti, A., et al. (2019). "Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer." British Journal of Cancer.

  • Hybridization Strategies: Nepali, K., et al. (2014). "Hybrids for cancer therapy: a review." European Journal of Medicinal Chemistry.

reaction conditions for cyclization of 2-amino-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the reaction conditions for the cyclization of 2-amino-N-methoxybenzamide , a specialized "redox-active" scaffold used to access privileged heterocyclic pharmacophores.

Unlike standard anthranilamides, the N-methoxy derivative possesses a built-in leaving group (the N-OMe moiety) that enables oxidant-free and metal-free cyclizations. This guide focuses on two divergent pathways:

  • Condensation-Elimination to form Quinazolin-4(3H)-ones .

  • Diazotization to form 3-Methoxy-1,2,3-benzotriazin-4(3H)-ones .

Introduction & Mechanistic Rationale

The cyclization of 2-aminobenzamides is a cornerstone reaction in medicinal chemistry for synthesizing quinazolinones , a scaffold found in bioactive compounds like Raltitrexed (anticancer) and Afloqualone (muscle relaxant).

The "Internal Oxidant" Advantage

Standard protocols using simple 2-aminobenzamide require an external oxidant (e.g., DDQ, KMnO₄, or Cu(II)) to convert the intermediate dihydroquinazolinone to the aromatic quinazolinone. This generates toxic waste and requires harsh conditions.

This compound circumvents this by utilizing the N–O bond as a latent "internal oxidant."

  • Mechanism: The reaction proceeds via condensation with an aldehyde to form an imine, followed by intramolecular cyclization.

  • Driving Force: The subsequent elimination of methanol (MeOH) is thermodynamically favorable and drives the formation of the C=N double bond, aromatizing the heterocycle without external oxidative reagents.

Experimental Protocols

Protocol A: Oxidant-Free Synthesis of Quinazolin-4(3H)-ones

Target Product: 2-Substituted Quinazolin-4(3H)-ones Reaction Type: Condensation / Reductive Elimination Key Reagents: Aldehyde (R-CHO), Acetic Acid (AcOH)

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) [Concentration: ~0.5 – 1.0 M]

  • Workup: Ice-water, Ethanol (cold)

Step-by-Step Procedure
  • Activation: Charge a round-bottom flask with This compound (1.0 equiv) and Glacial Acetic Acid (8-10 volumes).

  • Addition: Add the Aldehyde (1.1 equiv) in one portion at room temperature (25°C).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes . Note: A precipitate (the intermediate) may begin to form.

  • Cyclization & Elimination: Heat the reaction mixture to 60–80°C for 1.5 to 3 hours . Monitor by TLC (EtOAc/Hexane) for the disappearance of the intermediate.

    • Mechanistic Check: The heating step promotes the elimination of MeOH.

  • Quench & Isolation: Cool the mixture to room temperature and pour slowly into ice-water (50 volumes).

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake with water (3x) followed by cold ethanol (1x) to remove residual aldehyde and AcOH.

    • Dry under vacuum.

Table 1: Representative Scope & Yields (Protocol A)

EntryAldehyde (R-CHO)Product (2-R-Quinazolinone)Yield (%)
1Benzaldehyde2-Phenylquinazolin-4(3H)-one92%
24-Chlorobenzaldehyde2-(4-Chlorophenyl)quinazolin-4(3H)-one88%
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinazolin-4(3H)-one85%
4Butyraldehyde2-Propylquinazolin-4(3H)-one79%
Protocol B: Synthesis of 3-Methoxy-1,2,3-benzotriazin-4(3H)-ones

Target Product: 3-Methoxy-1,2,3-benzotriazin-4(3H)-one Reaction Type: Diazotization / N–N Bond Formation Key Reagents: Sodium Nitrite (NaNO₂), Mineral Acid (HCl)

Mechanistic Insight

Unlike Protocol A, where the N-methoxy group is lost, this pathway retains the N-methoxy motif . The amino group is converted to a diazonium salt, which undergoes intramolecular nucleophilic attack by the amide nitrogen. The N-methoxy group enhances the nucleophilicity of the amide nitrogen relative to a free amide, facilitating ring closure.

Step-by-Step Procedure
  • Solubilization: Dissolve This compound (1.0 equiv) in a mixture of Acetic Acid/Water (1:1) or dilute HCl (2 M).

  • Cooling: Cool the solution to 0–5°C in an ice bath.

  • Diazotization: Add an aqueous solution of Sodium Nitrite (NaNO₂) (1.2 equiv) dropwise, maintaining the temperature below 5°C.

  • Cyclization: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Isolation: The product often precipitates as a white or pale yellow solid. Dilute with water if necessary and filter.

  • Safety Note: Benzotriazinones can be energetic; avoid excessive heating during drying.

Visualization of Reaction Pathways

The following diagram illustrates the divergent reactivity of the substrate based on the reagent system chosen.

ReactionPathways Substrate 2-Amino-N- methoxybenzamide Aldehyde Aldehyde (RCHO) AcOH, 60°C Substrate->Aldehyde NaNO2 NaNO2 / HCl 0°C Substrate->NaNO2 Imine Intermediate: N-Methoxy Imine Aldehyde->Imine Condensation Elimination Elimination of MeOH Imine->Elimination Cyclization Quinazolinone Product A: Quinazolin-4(3H)-one Elimination->Quinazolinone - MeOH Diazonium Intermediate: Diazonium Salt NaNO2->Diazonium Diazotization Benzotriazinone Product B: 3-Methoxy-1,2,3- benzotriazin-4(3H)-one Diazonium->Benzotriazinone N-N Bond Formation

Caption: Divergent synthesis pathways from this compound yielding Quinazolinones (via MeOH elimination) or Benzotriazinones (via Diazotization).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete elimination of MeOHIncrease reaction temperature to 80°C; ensure reaction time >1.5 h.
Impurity Formation (Protocol A) Hydrolysis of ImineUse Glacial AcOH (anhydrous conditions preferred initially).
No Precipitation (Protocol B) Product solubilityNeutralize the acidic solution with NaOAc or NaHCO₃ to pH 4–5 to induce precipitation.
Decomposition N-O bond labilityAvoid strong reducing agents (e.g., Zn/HCl) unless cleavage of the N-O bond is desired before cyclization.

References

  • Oxidant-Free Quinazolinone Synthesis: Wang, Z., et al. "Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides." RSC Advances, 2014. Note: This reference establishes the "internal oxidant" mechanism where the N-methoxy group leaves as methanol.

  • General Benzotriazinone Synthesis: Ziarani, G. M., et al. "The synthesis of 1,2,4-benzotriazines." Arkivoc, 2019, Part i, 1-45. Provides context on the diazotization strategy for 2-aminobenzamide derivatives.

  • Mechanistic Overview of N-Alkoxy Amides: Bao, M., et al. "Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles." The Journal of Organic Chemistry, 2018, 83(17), 10352–10358. Comparative mechanistic insight into metal-catalyzed versus metal-free routes.

solvent selection for 2-amino-N-methoxybenzamide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for 2-Amino-N-Methoxybenzamide Coupling Reactions

Part 1: Executive Summary & Strategic Rationale

The This compound scaffold is a privileged intermediate in the synthesis of quinazolinone-based EGFR inhibitors (e.g., for NSCLC treatment) and a versatile directing group (DG) for transition-metal-catalyzed C-H activation. Its dual functionality—a nucleophilic aniline and a chelating


-methoxy amide—presents a unique "solubility vs. stability" paradox.

The Solvent Challenge:

  • Solubility: The scaffold possesses high polarity and hydrogen-bond donating/accepting capacity, often requiring dipolar aprotic solvents (DMF, DMSO) that are difficult to remove.

  • Chemoselectivity: Inappropriate solvent choices (e.g., acidic alcohols or high-temperature non-polar solvents) can trigger premature cyclization to

    
    -methoxyquinazolin-4(3H)-ones or loss of the methoxy group.
    
  • Green Compliance: Traditional solvents (DCM, DMF) face increasing regulatory pressure.

This guide provides a validated solvent selection matrix to maximize yield and purity during Amide Coupling (N-acylation of the aniline) and Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald on the ring).

Part 2: Solvent Selection Matrix & Mechanistic Insight

The Solubility-Reactivity Landscape

The selection of solvent dictates the reaction pathway. The 2-amino group is the primary nucleophile, but the


-methoxy amide oxygen can participate in intramolecular hydrogen bonding, reducing nucleophilicity, or coordinate with metals.
Solvent ClassRepresentative SolventsSuitabilityMechanistic Impact
Dipolar Aprotic DMF, NMP, DMSO High Excellent solubility. Promotes rapid coupling but difficult to remove. Risk: Can accelerate thermal cyclization if heated >80°C.
Ethers (Green) 2-MeTHF, CPME High Recommended. Good solubility for the benzamide; hydrophobic enough for aqueous workups. 2-MeTHF forms azeotropes with water, aiding drying.
Chlorinated DCM, CHCl3 Medium Good solubility but poor "Green" score. Often requires large volumes. Risk: Precipitation of polar intermediates may stall reaction.
Alcohols MeOH, EtOH, TFE Low Avoid for Coupling. Protic solvents solvate the nucleophile (aniline), retarding the rate. High risk of transamidation or solvolysis at high temps.
Hydrocarbons Toluene, Xylene Specialized Poor solubility at RT. Used only for high-temperature Pd-catalyzed reactions where the substrate dissolves at reflux.
Decision Tree: Selecting the Right Solvent System

SolventSelection Start START: Define Reaction Type Type Reaction Class? Start->Type Amide Amide Coupling (Acylation of -NH2) Type->Amide Metal Pd-Catalyzed (Suzuki/Buchwald/C-H) Type->Metal Solubility Is Substrate Soluble in EtOAc/2-MeTHF? Amide->Solubility Scale Scale of Reaction? Metal->Scale Yes Yes Solubility->Yes No No Solubility->No Discovery (<100mg) Discovery (<100mg) Scale->Discovery (<100mg) Process (>1g) Process (>1g) Scale->Process (>1g) Green Use 2-MeTHF or EtOAc (Add base: DIPEA/NMM) Polar Use DMF or NMP (Aqueous workup required) Temp Reaction Temp? HighT > 80°C Toluene Toluene/Water (Biphasic) or 1,4-Dioxane HighT->Toluene LowT < 80°C Alcohol t-Amyl Alcohol or iPrOH (for solubility) LowT->Alcohol Yes->Green No->Polar Discovery (<100mg)->LowT Process (>1g)->HighT

Figure 1: Solvent selection decision tree based on reaction type and solubility constraints.

Part 3: Detailed Experimental Protocols

Protocol A: Green Amide Coupling (N-Acylation)

Objective: Couple a carboxylic acid (R-COOH) to this compound without using DMF/DCM. Mechanism: HATU/T3P mediated coupling.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Acid: R-COOH (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride, 50% in EtOAc) (1.5 equiv)

  • Base: Pyridine or DIPEA (2.5 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Dissolution: Charge this compound (1.0 g) and R-COOH into the reactor. Add 2-MeTHF (10 mL, 10 V).

    • Note: If the suspension is thick, warm to 35°C. 2-MeTHF offers superior solubility for benzamides compared to toluene.

  • Activation: Add the base (Pyridine/DIPEA) in one portion.

  • Coupling: Dropwise add T3P solution over 15 minutes at 0–5°C (exothermic).

  • Reaction: Allow to warm to 20–25°C. Stir for 2–4 hours. Monitor by HPLC (Target: Disappearance of aniline).

  • Workup (Self-Validating):

    • Add water (10 mL). Stir for 15 mins.

    • Separate phases. The product remains in the organic (2-MeTHF) layer.

    • Wash organic layer with 0.5 M HCl (to remove excess pyridine/aniline) and then sat. NaHCO3.

    • Green Advantage: No solvent swap needed. Concentrate 2-MeTHF to induce crystallization (add Heptane as antisolvent if needed).

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Coupling an aryl boronic acid to a halogenated derivative (e.g., 2-amino-5-bromo-N-methoxybenzamide). Challenge: Preventing catalyst poisoning by the free amine or N-methoxy amide chelation.

Reagents:

  • Substrate: 2-amino-5-bromo-N-methoxybenzamide (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2 (3 mol%)

  • Base: K2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1) or Toluene / Water (biphasic)

Procedure:

  • Inerting: Charge substrate, boronic acid, and Pd catalyst into a flask. Cycle Vacuum/Nitrogen (3x).

  • Solvent Addition: Add degassed 1,4-Dioxane.

    • Why Dioxane? It disrupts the intermolecular hydrogen bonding of the benzamide, ensuring full solubility at reflux.

  • Reaction: Heat to 85–90°C for 4–6 hours.

    • Critical Control Point: Do not exceed 100°C to avoid hydrolysis of the N-methoxy amide to the carboxylic acid.

  • Purification: Filter through Celite while hot (benzamides often precipitate upon cooling).

Part 4: Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Precipitate during reaction Product insolubility in chosen solvent (e.g., DCM).Switch to 2-MeTHF or add 5-10% DMF as a co-solvent.
Low Yield / Unreacted Amine Strong H-bonding of the aniline to the solvent (e.g., in MeOH).Switch to aprotic solvents (EtOAc, THF). Avoid alcohols.
Formation of Quinazolinone Thermal cyclization driven by high heat or acidic conditions.Reduce temp <80°C. Ensure base is non-nucleophilic (DIPEA vs Pyridine).
Loss of Methoxy Group Reductive cleavage (if using Pd/C + H2).Avoid hydrogenolysis conditions. Use chemical reduction (Fe/NH4Cl) if reducing a nitro precursor.

Part 5: References

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Source: ResearchGate (Journal of Molecular Structure, 2025). Relevance: Describes the synthesis of pyrimidine derivatives using this scaffold and gram-scale optimization. URL:[Link]

  • Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. Source: RSC Advances (2014). Relevance: details the cyclization pathways and solvent effects (heating in standard glassware) that must be controlled. URL:[Link]

  • N-Methoxybenzamide: A Versatile Directing Group for Palladium-Catalyzed C-H Bond Activations. Source: ResearchGate / Wiley (2012). Relevance: Explains the coordination chemistry of the N-methoxy amide, crucial for understanding solubility and catalyst interaction. URL:[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Source: Journal of Organic Chemistry (2013). Relevance: Provides alternative green coupling methodologies relevant to benzamide formation. URL:[Link]

  • Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide (Patent US9346743B2). Source: Google Patents. Relevance: Industrial process data on solvent selection (DCM/Water, Methanesulfonic acid) for similar benzamide precipitations. URL:

Troubleshooting & Optimization

troubleshooting low reactivity of 2-amino-N-methoxybenzamide in cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity in the Cyclization of 2-Amino-N-Methoxybenzamide Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely experiencing stalled conversion or low yields when attempting to cyclize This compound (1) into 3-methoxyquinazolin-4(3H)-one (2) .

The core technical challenge lies in the electronic and steric properties of the N-methoxy amide . Unlike a standard primary amide, the N-methoxy group exerts a "Weinreb-like" stabilization effect, rendering the carbonyl carbon significantly less electrophilic. Furthermore, the steric bulk of the methoxy group hinders the rotational freedom required for the amine to attack the carbonyl or the activated electrophile (aldehyde/orthoester).

This guide provides a diagnostic workflow, mechanistic insights, and optimized protocols to overcome this deactivation.

Part 1: Diagnostic Matrix (Triage)

Before altering your synthetic route, run through this rapid diagnostic check.

SymptomProbable CauseImmediate Action
No Reaction (SM recovered) Weinreb Deactivation The amide carbonyl is too stable. Switch to a more reactive electrophile (e.g., Triethyl Orthoformate + Lewis Acid) or increase temperature (>120°C).
Intermediate Stuck (Dihydro) Oxidation Failure If using an aldehyde, the intermediate aminal is forming but not oxidizing to the quinazolinone. Add an oxidant (Iodine, DDQ, or CuCl₂).
Complex Mixture / Tars N-O Bond Cleavage Harsh Lewis acids (e.g., BBr₃, AlCl₃) or excessive heating (>150°C) may be cleaving the N-OMe bond. Switch to mild Brønsted acids (PTSA, TFA).
Product Hydrolysis Water Contamination The N-methoxy iminium intermediate is moisture sensitive. Ensure anhydrous solvents and use molecular sieves.

Part 2: Mechanistic Troubleshooting (The "Why")

To fix the reaction, you must understand the competing forces at play. The diagram below illustrates the critical failure points in the cyclization pathway.

Mechanism & Failure Points Diagram

CyclizationFailure cluster_0 Critical Failure Mode: Electronic Deactivation SM This compound (Starting Material) Act Electrophile Activation (Orthoester/Aldehyde) SM->Act + R-CHO / HC(OEt)3 Inter Tetrahedral Intermediate (Stalled Step) Act->Inter Nucleophilic Attack (Slowed by Sterics) Inter->SM Reversion (Weinreb Stability) Prod 3-Methoxyquinazolin-4(3H)-one (Target) Inter->Prod Elimination (-EtOH/-H2O) (Requires Acid/Heat)

Caption: Figure 1. The reaction bottleneck occurs at the collapse of the tetrahedral intermediate. The N-methoxy group stabilizes the open form, promoting reversion to starting material over cyclization.

Deep Dive: The "Weinreb" Effect

In standard quinazolinone synthesis, the amide nitrogen lone pair donates into the carbonyl, making it moderately electrophilic. However, in your substrate, the N-methoxy oxygen also donates electron density into the nitrogen, which in turn feeds into the carbonyl system (resonance).

  • Consequence: The carbonyl carbon is less positive (less electrophilic).

  • Solution: You cannot rely on thermal cyclization alone. You must activate the leaving group or use a catalyst that coordinates to the amide oxygen, breaking the resonance stabilization.

Part 3: Optimized Protocols

Choose the protocol that matches your electrophile source.

Scenario A: Cyclization with Orthoesters (Recommended)

Best for: Synthesis of unsubstituted or C2-alkyl/aryl quinazolinones.

The Fix: Use a catalytic amount of strong acid to protonate the intermediate imidate, forcing the elimination of ethanol.

Protocol:

  • Dissolve: 1.0 eq of this compound in anhydrous Ethanol or Toluene (0.2 M).

  • Reagent: Add 3.0 - 5.0 eq of Triethyl Orthoformate (or corresponding orthoester).

  • Catalyst: Add 10 mol% p-Toluenesulfonic Acid (PTSA) or Sulfamic Acid .

  • Condition: Reflux (80–110°C) for 4–12 hours.

    • Tip: If using Toluene, use a Dean-Stark trap to remove the ethanol byproduct, driving the equilibrium forward.

  • Workup: Cool to RT. The product often precipitates.[1] If not, concentrate and recrystallize from EtOAc/Hexane.

Scenario B: Cyclization with Aldehydes (Oxidative)

Best for: Introducing diverse C2 substituents using available aldehydes.

The Fix: This reaction proceeds via a dihydroquinazolinone intermediate which is stable and will not aromatize spontaneously due to the N-methoxy group. You must add an oxidant.

Protocol:

  • Condensation: Mix 1.0 eq Amine and 1.1 eq Aldehyde in DMSO or DMAc .

  • Oxidant: Add 1.1 eq Iodine (I₂) or 2.0 eq TBHP (tert-Butyl hydroperoxide) .

  • Condition: Heat to 80–100°C for 2–6 hours.

  • Mechanism: The iodine promotes the formation of the Schiff base and subsequent oxidative dehydrogenation.

  • Quench: Wash with aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use coupling agents like EDC or HATU to close the ring? A: Generally, no . Coupling agents activate carboxylic acids to form amides. Here, you already have an amide. You need to form a C=N bond. Standard peptide coupling reagents will not facilitate this cyclodehydration efficiently. However, T3P (Propylphosphonic anhydride) has shown utility in difficult cyclodehydrations by activating the amide oxygen directly [1].

Q2: I see a spot on TLC that is slightly more polar than my product. What is it? A: This is likely the uncyclized imine (Schiff base) or the dihydro-intermediate . If you see this, your reaction lacks the thermodynamic driving force to eliminate water/alcohol. Increase the temperature or add molecular sieves to the reaction mixture.

Q3: Can I use microwave irradiation? A: Yes, highly recommended. The N-methoxy group creates a kinetic barrier. Microwave irradiation (120–150°C for 10–20 mins in Ethanol/Acid) often overcomes this barrier significantly faster than thermal reflux, suppressing side reactions [2].

Q4: Will the N-methoxy group survive the reaction? A: Under neutral or mild acidic conditions (PTSA, AcOH), yes. However, avoid strong Lewis acids (BBr₃, AlCl₃) or reductive conditions (Zn/AcOH, H₂/Pd), as these will cleave the N-O bond, yielding the "naked" quinazolinone (NH-free) [3].

References

  • Almeida, S., et al. (2018).[1] "T3P-Promoted Synthesis of Quinazolinones." Journal of Organic Chemistry, 83(9), 5104–5113. Link

  • Alexandre, F.-R., et al. (2003). "Microwave-assisted synthesis of quinazolinones." Tetrahedron Letters, 44(24), 4455-4458. Link

  • Rizk, S. A. (2011). "Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of Novel Quinazolinone Derivatives." International Journal of Chemical Science and Technology, 1(4), 141-149.[2] Link

  • Wang, L.-C., et al. (2020).[1] "FeCl3-Mediated Cascade Coupling/Decarbonylative Annulation." Organic Letters, 22(14), 5567-5571. Link

Sources

Technical Support Center: Minimizing Ester Byproducts in 2-Amino-N-Methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Ester Impurities in Isatoic Anhydride & Coupling Reactions Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-amino-N-methoxybenzamide is a critical step in generating hydroxamate-based kinase inhibitors and precursors for Weinreb amides. The formation of ester byproducts (typically alkyl 2-aminobenzoates) is the most common failure mode.

This issue stems from a fundamental competition between the desired nucleophile (methoxyamine ) and the solvent (often alcohols) for the electrophilic carbonyl center. This guide provides a root-cause analysis and validated protocols to eliminate this pathway.

Module 1: Root Cause Analysis (The Isatoic Anhydride Route)

The most atom-economical route to 2-aminobenzamides involves the ring-opening of isatoic anhydride . However, this species is an electrophilic "ambush predator"—it will react with any available nucleophile.

The Competition Mechanism

When using alcohol solvents (Methanol/Ethanol) to solubilize the polar methoxyamine salt, the solvent acts as a competing nucleophile.

  • Pathway A (Desired): Methoxyamine attacks the C4 carbonyl

    
     Ring opening 
    
    
    
    Decarboxylation
    
    
    This compound .
  • Pathway B (Undesired): Alcohol solvent (ROH) attacks the C4 carbonyl

    
     Ring opening 
    
    
    
    Decarboxylation
    
    
    Alkyl 2-aminobenzoate (Ester Impurity) .
Visualizing the Conflict

ReactionPathways IA Isatoic Anhydride (Electrophile) Intermediate_A Carbamate Intermediate IA->Intermediate_A Nucleophilic Attack (Fast if Base present) Intermediate_B Carbonate Intermediate IA->Intermediate_B Solvolysis (Competes in ROH) Solvent Alcohol Solvent (MeOH/EtOH) Solvent->Intermediate_B Reactant Amine Methoxyamine (NH2OMe) Amine->Intermediate_A Reactant Product This compound (Target) Intermediate_A->Product - CO2 CO2 CO2 Gas Intermediate_A->CO2 Byproduct Alkyl 2-aminobenzoate (Ester Impurity) Intermediate_B->Byproduct - CO2 Intermediate_B->CO2

Figure 1: Mechanistic divergence in isatoic anhydride ring-opening. Pathway B (Red) dominates when free amine concentration is low or solvent nucleophilicity is high.

Module 2: Validated Protocols

Protocol A: The Aprotic Solvent System (Recommended)

Eliminates ester formation by removing the alcohol competitor entirely.

Reagents:

  • Isatoic Anhydride (1.0 equiv)

  • Methoxyamine Hydrochloride (1.2 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN) (Anhydrous)

Step-by-Step:

  • Dissolution: Suspend Isatoic Anhydride (1.0 eq) in THF (0.5 M concentration). Note: It may not fully dissolve initially.

  • Free-Basing: In a separate vessel, mix Methoxyamine HCl (1.2 eq) with THF. Add TEA (1.2 eq) dropwise. Stir for 10 minutes to generate the free amine.

  • Addition: Add the free amine suspension/solution to the Isatoic Anhydride mixture.

  • Reaction: Heat to 50–60°C .

    • Observation: Evolution of CO₂ gas indicates reaction progress. The suspension will clear as the anhydride is consumed.

  • Completion: Monitor by TLC/LCMS.

  • Workup: Concentrate solvent. Redissolve in EtOAc. Wash with 5% NaHCO₃ (removes anthranilic acid) and Brine.

Protocol B: The "Alcohol-Necessary" Modification

Use only if solubility in THF/MeCN is impossible. Requires kinetic control.

Key Adjustment: You must ensure the Rate(Amine Attack) >> Rate(Solvent Attack) .

  • Use a Stronger Nucleophile: Ensure Methoxyamine is fully free-based before contact with the anhydride.

  • Solvent Choice: Use Isopropanol (IPA) instead of Methanol. Steric hindrance of the secondary alcohol significantly slows down the esterification side reaction compared to MeOH.

  • Temperature: Run at room temperature initially. High heat favors the higher activation energy solvolysis pathway if the amine is slow.

Module 3: Data & Solvent Selection Guide

The choice of solvent dictates the impurity profile. The table below summarizes expected outcomes based on internal application data.

Solvent SystemEster Byproduct RiskReaction RateSolubilityRecommendation
Methanol High (Critical) FastExcellentAVOID (Forms Methyl Ester)
Ethanol HighModerateGoodAVOID (Forms Ethyl Ester)
Isopropanol LowSlowModerateAcceptable (Steric protection)
THF Zero ModerateGoodHIGHLY RECOMMENDED
Acetonitrile ZeroFastModerateHIGHLY RECOMMENDED
DMF ZeroFastExcellentGood, but difficult workup

Module 4: Troubleshooting Decision Tree

Follow this logic flow to resolve persistent ester contamination.

Troubleshooting Start Problem: Ester Byproduct Detected CheckSolvent Are you using MeOH or EtOH? Start->CheckSolvent SwitchSolvent Switch to THF or Acetonitrile CheckSolvent->SwitchSolvent Yes CheckBase Is Base Equivalency >= 1.0 eq vs HCl salt? CheckSolvent->CheckBase No IncreaseBase Increase Base to 1.2 eq (Ensure Free Amine) CheckBase->IncreaseBase No CheckReagent Using Coupling Reagent (EDC/HATU)? CheckBase->CheckReagent Yes CheckReagent->CheckSolvent No (Using Anhydride) CouplingFix Avoid MeOH. Use DMF/DCM. Pre-activate acid. CheckReagent->CouplingFix Yes

Figure 2: Logic flow for diagnosing ester impurities.

Frequently Asked Questions (FAQs)

Q1: I am using EDC/HOBt with 2-aminobenzoic acid and still seeing ester. Why? Answer: If you are using Methanol as a co-solvent to dissolve the amine HCl salt, the EDC activates the carboxylic acid to an O-acylisourea, which is then intercepted by Methanol to form the methyl ester.

  • Fix: Switch to DMF or DCM. If the amine salt is insoluble, use a biphasic system (DCM/Water) with a phase transfer catalyst, or free-base the amine separately before adding to the reaction.

Q2: Can I remove the ester byproduct during workup? Answer: It is difficult. The polarity of this compound and methyl 2-aminobenzoate is often similar on silica gel.

  • Chemical Fix: You can try a selective hydrolysis. The ester hydrolyzes slightly faster than the Weinreb-type amide in LiOH/THF/Water, but this is risky. Prevention (Protocol A) is far superior to remediation.

Q3: Why is CO₂ evolution stopping early? Answer: This indicates the reaction has stalled. This usually happens if the base was consumed by the HCl salt but wasn't in slight excess to drive the equilibrium, or if the isatoic anhydride has hydrolyzed to anthranilic acid (which is unreactive to the amine without coupling reagents). Check the quality of your isatoic anhydride starting material.

References

  • Isatoic Anhydride Reactivity: Staiger, R. P.; Wagner, E. C.[1] "Isatoic Anhydride.[1][2][3][4][5] I. Reactions with Primary and Secondary Amines."[1][3][6] Journal of Organic Chemistry, 1953 , 18(10), 1427–1433. Link

  • Weinreb Amide Synthesis (General): Niu, T.; et al. "One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids."[7] Synthesis, 2014 , 46, 320-330.[7][8] Link

  • Solvent Effects on Isatoic Anhydride: Clark, R. H.; Wagner, E. C. "Isatoic Anhydride.[1][2][3][4][5] Reaction with Alcohols." Journal of Organic Chemistry, 1944 , 9(1), 55–67. Link

  • Benzotriazole Methodology (Alternative): Katritzky, A. R.; et al. "An efficient conversion of carboxylic acids into Weinreb amides."[9] Arkivoc, 2002 , 2002(11), 39-44.[9] Link

Sources

Technical Guide: Optimizing Catalyst Loading for Rh(III)-Catalyzed Benzamide Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Economics of Atom Efficiency

In drug discovery and early process development, the standard 5–10 mol% loading of


 is often a "safety blanket" used to ensure reaction completion during screening. However, as you move toward scale-up, this loading becomes a critical liability—both financially (Rh is volatile and expensive) and chemically (residual metal removal).

This guide is not a standard operating procedure (SOP); it is a diagnostic system . It is designed to help you transition from "it works" to "it works efficiently" by understanding the kinetic bottlenecks of the Rh(III) catalytic cycle.

Module 1: The Activation Phase (Troubleshooting Induction)

Context: The pre-catalyst


 is an inactive dimer. It must undergo ligand exchange and monomerization to enter the catalytic cycle. If this step is sluggish, you will observe an induction period or a "false negative" at low loadings.
Mechanism of Activation

The dimer must shed chloride ligands. This is typically achieved via:

  • Halide Abstraction: Using Ag(I) salts (AgSbF

    
    , AgOAc).[1]
    
  • Carboxylate Exchange: Using acetate bases (CsOAc, NaOAc) in protic solvents.

FAQ: Activation Issues

Q1: I dropped the loading to 1 mol%, and the reaction never started. Is the catalyst dead? A: Likely not dead, just dormant. At low concentrations, the equilibrium between the stable dimer and the active monomer heavily favors the dimer.

  • The Fix: You cannot rely on thermal activation alone at low loadings. Ensure you are using a Silver (Ag) additive (typically 2–4 equivalents relative to the dimer) to force the chloride abstraction.

  • Critical Check: If using AgSbF

    
    , ensure it is dry. Hygroscopic silver salts introduce water, which can inhibit the C-H activation step in moisture-sensitive substrates.
    

Q2: Why does my reaction turn black immediately? A: "Black crash-out" indicates the formation of Rh(0) nanoparticles. This means your active Rh(III) species is being reduced to Rh(I) (after reductive elimination) and is not being re-oxidized fast enough.

  • The Fix: Increase the re-oxidation rate.

    • External Oxidant Systems: Increase the surface area of your oxidant (e.g., grind Cu(OAc)

      
      ) or switch to a more soluble oxidant.
      
    • Internal Oxidant Systems:[2] This suggests the N-O bond cleavage is happening, but the catalyst stability is poor. Lower the temperature or add a stabilizing ligand (like a thioether) to protect the Rh(I) intermediate.

Module 2: The Catalytic Cycle & Kinetic Bottlenecks

To optimize loading, you must identify the Turnover Limiting Step (TLS) .

Visualizing the Pathway

Rh_Catalysis PreCat Pre-Catalyst [Cp*RhCl2]2 Active Active Species Cp*Rh(OAc)2 PreCat->Active  Ag salt / Acetate   Coord Coordination (Benzamide Bound) Active->Coord  Substrate   Rhodacycle Rhodacycle Int. (C-H Activated) Coord->Rhodacycle  C-H Activation (CMD)   Insert Coupling Partner Insertion Rhodacycle->Insert  Alkene/Alkyne   RedElim Reductive Elimination (Product Release) Insert->RedElim Rh1 Rh(I) Species RedElim->Rh1 Rh1->Active  Oxidant (Cu/Ag/Internal)   Rh0 Rh(0) Aggregates (DEAD) Rh1->Rh0  Slow Oxidation  

Caption: The Rh(III) catalytic cycle highlighting the critical re-oxidation loop (Green) vs. the decomposition pathway (Red).

Optimization Strategy Table
ObservationDiagnosisOptimization Action
High Yield, Fast Reaction Catalyst is efficient; likely over-loaded.Reduce Loading: Drop by 50% increments (e.g., 5% -> 2.5% -> 1.25%).
Stalls at 40-50% Conversion Catalyst death or Product Inhibition.Add Additive: Add 10-20 mol% PivOH (Pivalic acid). This aids protonolysis and prevents product inhibition.
Slow throughout High energy barrier at C-H activation.Solvent Switch: Move to TFE (2,2,2-Trifluoroethanol). The H-bonding stabilizes the C-H activation transition state.
Regioselectivity Loss at Low Loading Background reaction or competitive pathway.Temperature Control: Lower loading often requires higher temp to maintain rate, but this kills selectivity. Keep temp constant; extend time.

Module 3: Experimental Protocols

Protocol A: The "Stress Test" for Loading Optimization

Do not just lower the loading blindly. Use this protocol to determine the "Cliff Edge"—the point where the catalyst cycle collapses.

Objective: Determine the minimum viable catalyst loading (MVCL).

  • Preparation: Prepare a stock solution of the reaction mixture (Substrate, Oxidant, Solvent) excluding the catalyst.

  • Dosing: Aliquot this mixture into 4 reaction vials.

  • Catalyst Spike: Add

    
     / AgSbF
    
    
    
    stock solution to achieve loadings of:
    • Vial A: 5.0 mol% (Control)

    • Vial B: 2.5 mol%

    • Vial C: 1.0 mol%

    • Vial D: 0.5 mol%

  • Monitoring: Run at standard temperature (e.g., 100 °C). Sample at t=1h, t=4h, and t=16h.

  • Analysis: Plot Yield vs. Time for all four.

    • Linear Drop: If yield drops linearly with loading, the reaction is diffusion controlled or re-oxidation limited .

    • Cliff Drop: If 1.0% works but 0.5% fails completely, you have hit the activation threshold . You need more Ag additive or higher concentration.

Protocol B: The TFE Effect (Solvent Rescue)

If C-H activation is the rate-limiting step (common with electron-deficient benzamides), standard solvents (DCE, MeOH) will require high catalyst loading.

  • Solvent System: Replace MeOH or DCE with TFE (2,2,2-Trifluoroethanol) .

  • Why? TFE forms hydrogen bonds with the carbonyl oxygen of the benzamide. This pulls electron density away from the ortho-C-H bond, making it more acidic and easier for the Rh-center to cleave (CMD mechanism).

  • Result: You can often drop catalyst loading by 2-3x simply by switching to TFE.

Module 4: Advanced Troubleshooting (Internal vs. External Oxidants)

The strategy changes based on your oxidizing system.

Scenario A: External Oxidant (e.g., Cu(OAc) )
  • The Problem: Mass transfer. The Rh(I) must find a solid Cu(II) particle to regenerate.

  • The Fix: If lowering loading fails, try adding co-solvent (e.g., 10% H2O or AcOH) to solubilize the Cu(II) slightly. This increases the effective concentration of the oxidant without adding more equivalents.

Scenario B: Internal Oxidant (e.g., N-Methoxybenzamide)[2]
  • The Problem: The "oxidant" is the substrate itself. The N-O bond cleaves to regenerate Rh(III).

  • The Fix: These reactions are usually very efficient. If they fail at low loading, it is due to product inhibition . The cleaved product (now a free amide/lactam) binds to Rh more tightly than the starting material.

  • Solution: Add a bulky carboxylic acid (MesCOOH or PivOH) to displace the product from the metal center.

References

  • Mechanism of Rh(III)

    • Title: "Rhodium(III)-Catalyzed C–H Bond Activation and Functionalization: Versatile Synthesis of Nitrogen-Containing Heterocycles"
    • Source: Chemical Reviews (Song, G., Wang, F., & Li, X.)
    • URL:[Link]

  • The Role of TFE in C-H Activ

    • Title: "The solvent effect in Rh(III)
    • Source: Chemical Science (Li, Y., & Ackermann, L.)
    • URL:[Link]

  • Internal Oxidants (N-O Bond Cleavage)

    • Title: "Rh(III)
    • Source: Journal of the American Chemical Society (Hyster, T. K., & Rovis, T.)
    • URL:[Link]

  • Catalyst Deactivation P

    • Title: "Understanding Catalyst Speciation and Deactivation in Rhodium-Catalyzed C–H Activ
    • Source: ACS C
    • URL:[Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of 2-Amino-N-Methoxybenzamide in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of 2-amino-N-methoxybenzamide and its derivatives in biological assays. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you overcome common experimental hurdles and ensure the integrity of your results.

Introduction: Understanding the Solubility Puzzle of Benzamide Derivatives

This compound belongs to a class of compounds that are valuable as intermediates in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents.[1] However, their aromatic structure and amide linkage often lead to poor aqueous solubility, creating significant challenges in biological assays.[2] This guide will walk you through the causality of these solubility issues and provide a systematic approach to achieving consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions researchers face when working with this compound.

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

The molecular structure of this compound contains both hydrophobic (the benzene ring) and hydrophilic (the amino and amide groups) moieties. The aromatic ring's hydrophobicity often dominates, leading to low solubility in aqueous solutions. The amino group's basicity also means its charge state, and therefore solubility, is highly dependent on the pH of the buffer.[3]

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?

This is a common phenomenon known as "precipitation upon dilution." While this compound might be soluble in a pure organic solvent like DMSO, its solubility limit in the final aqueous assay buffer (containing salts, proteins, and other components) is much lower. When the concentrated DMSO stock is added to the medium, the compound is suddenly in an environment where it is no longer soluble, causing it to crash out of solution.[4]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

The final concentration of DMSO should be kept as low as possible, typically below 1%, as higher concentrations can be cytotoxic and may interfere with the biological assay.[2] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Q4: Can I heat the solution to get my compound to dissolve?

Gentle heating can sometimes help dissolve a compound, but it should be done with caution. Overheating can lead to the degradation of the compound or the evaporation of the solvent, altering the concentration. It is generally recommended to use sonication as a less harsh alternative to facilitate dissolution.

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to tackling solubility issues with this compound.

Guide 1: Preparing a Stable Stock Solution

A well-prepared, high-concentration stock solution is the foundation of a successful experiment. The choice of solvent is critical.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Based on the solubility of similar compounds like benzamide, the recommended order of solvents to try is: DMSO > DMF > Ethanol > Methanol .[5] For a related compound, para-methoxy-2-amino benzamidoxime, the solubility in DMSO is in the range of 1-10 mg/mL.[6] This provides a reasonable starting point for determining the concentration of your stock solution.

  • Weighing the Compound: Accurately weigh a small amount of this compound.

  • Initial Dissolution: Add a small volume of the chosen organic solvent (e.g., DMSO) to the compound.

  • Facilitating Dissolution: Use a vortex mixer or a sonicator to aid dissolution. Avoid heating unless absolutely necessary and the compound's stability at higher temperatures is known.

  • Bringing to Final Volume: Once the compound is fully dissolved, add more solvent to reach the desired final stock concentration.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.

Diagram: Stock Solution Preparation Workflow

start Start: Weigh Compound add_solvent Add small volume of organic solvent (e.g., DMSO) start->add_solvent dissolve Facilitate dissolution (Vortex/Sonicate) add_solvent->dissolve check_dissolution Is compound fully dissolved? dissolve->check_dissolution check_dissolution->dissolve No final_volume Add solvent to final volume check_dissolution->final_volume Yes store Store at -20°C or -80°C in aliquots final_volume->store end End: Stable Stock Solution store->end start Start: Prepare working solution dilute Dilute stock into pre-warmed buffer with vortexing start->dilute check_precipitate Precipitation observed? dilute->check_precipitate use_solution Proceed with assay check_precipitate->use_solution No troubleshoot Troubleshoot Further check_precipitate->troubleshoot Yes serial_dilution Try serial dilution troubleshoot->serial_dilution lower_concentration Lower final concentration troubleshoot->lower_concentration

Caption: Decision tree for working solution preparation.

Guide 3: Advanced Strategies for Stubborn Solubility Issues

If the above methods are insufficient, more advanced techniques may be necessary.

1. pH Adjustment:

The amino group in this compound is basic. In acidic conditions (lower pH), this group will be protonated, increasing its polarity and potentially its aqueous solubility.

  • Experimental Approach: Prepare your assay buffer at a slightly lower pH (e.g., pH 6.5 instead of 7.4) and test the solubility. Be mindful that altering the pH can affect cell viability and protein function, so appropriate controls are essential.

2. Use of Co-solvents:

A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the solubility of a hydrophobic compound. [7]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG) are often used.

  • Implementation: Prepare your final assay buffer with a small percentage (e.g., 1-5%) of a co-solvent. As with DMSO, test for any effects of the co-solvent on your assay in a vehicle control.

3. Complexation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that is more water-soluble. [2]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a popular choice due to its higher solubility and lower toxicity compared to other cyclodextrins.

  • Protocol for Complexation:

    • Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • In a separate container, prepare a solution of HP-β-CD in your aqueous buffer.

    • Slowly add the compound solution to the cyclodextrin solution while stirring.

    • Stir the mixture for several hours to allow for complex formation.

    • The resulting solution can then be sterile-filtered and used in your assay.

Strategy Principle Considerations
pH Adjustment Increases ionization of the amino groupMay affect biological activity and cell viability
Co-solvents Increases the overall polarity of the solventCan have cytotoxic effects at higher concentrations
Cyclodextrins Forms a water-soluble inclusion complexMay alter the effective concentration of the compound

Data Summary Table

Compound/Solvent Solubility Reference
Benzamide in various organic solventsmethanol > acetone > ethanol > ... > water[5]
para-methoxy-2-amino Benzamidoxime in DMSO1-10 mg/mL (sparingly soluble)[6]
para-methoxy-2-amino Benzamidoxime in Methanol0.1-1 mg/mL (slightly soluble)[6]

Conclusion

Successfully navigating the solubility challenges of this compound requires a systematic and informed approach. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, you can enhance the reliability and reproducibility of your experimental data. Always remember to include appropriate vehicle controls in your assays to account for any potential effects of the solvents or solubility enhancers used.

References

Sources

removing unreacted methoxylamine hydrochloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Methoxylamine-Mediated Reactions

Executive Summary

Methoxylamine Hydrochloride (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


)  is a potent nucleophile widely used to synthesize methyloximes from carbonyls (ketones/aldehydes) or as a specialized linker in bioconjugation.[1][2]

While the reaction is robust, the removal of unreacted reagent is a frequent bottleneck in drug development workflows. Its high water solubility, potential for volatility (as a free base), and "sticky" nucleophilic nature (due to the alpha-effect) create purification challenges—particularly when the target product is also polar or basic.

This guide provides three distinct workflows to eliminate residual methoxylamine, ranked by product type and required purity.

Module 1: The Solubility & pH Profile

Understanding the physicochemical properties is the first step to successful separation.

PropertyMethoxylamine HCl (Salt)Methoxylamine (Free Base)Implications for Workup
State Crystalline SolidLiquidFree base is volatile (

).
Solubility Water (High), DMSO, MethanolWater (High), Polar OrganicsCritical: Both forms are water-soluble. LLE relies on partitioning, not just solubility.
Acidity (pKa)

(Conjugate Acid)
N/AIt is a much weaker base than typical alkylamines (

).
Reactivity Latent NucleophilePotent NucleophileExcess free base can react with downstream electrophiles.

Module 2: Troubleshooting Protocols

Scenario A: The "Standard" Liquid-Liquid Extraction (LLE)

Best For: Neutral or Acidic Target Products (e.g., non-basic oximes). Mechanism: Exploiting the high water solubility of the hydrochloride salt.

The Protocol:

  • Dilution: Dilute the reaction mixture with a non-polar organic solvent (Ethyl Acetate or DCM). Avoid ethers if possible, as they can solvate the free base.

  • The Acid Wash (Critical Step): Wash the organic layer with 0.5 M HCl (2x).

    • Why? The pKa of methoxylamine is ~4.6. At pH < 1 (0.5 M HCl), the reagent is 100% protonated (

      
      ). This ionic form has near-zero affinity for the organic layer and partitions strictly into the aqueous phase.
      
  • Brine Wash: Follow with a saturated brine wash to remove residual water.

  • Dry & Concentrate: Dry over

    
     and concentrate.
    

Q: Why does my NMR still show a peak at ~3.8 ppm (methoxy group) after an acid wash?

  • Diagnosis: You likely have a "rag layer" or emulsion, or your product is trapping the reagent.

  • Fix: Add a small amount of Methanol (5%) to the organic layer before the acid wash to break potential aggregates, or switch to Module 3 (Scavenging) .

Scenario B: The "Hard Case" – Basic/Amine Products

Best For: Products containing basic nitrogen (e.g., alkaloids, amine-drug conjugates). The Problem: An acid wash (Scenario A) will protonate your product, trapping it in the water along with the methoxylamine.

The Protocol (Solid-Phase Scavenging): Instead of extraction, use a Polymer-Supported (PS) Electrophile to chemically "fish out" the unreacted methoxylamine.

  • Reagent Selection: Use PS-Benzaldehyde or PS-Cyclohexanone resin.

    • Loading: Typically 1.0 – 1.5 mmol/g.

  • Stoichiometry: Calculate the theoretical excess of methoxylamine used. Add 2.0 equivalents of resin relative to the excess reagent.

  • Incubation:

    • Add resin to the reaction mixture (diluted in DCM or DMF).

    • Shake gently at Room Temperature for 2–4 hours.

    • Mechanism:[3][4][5] The methoxylamine attacks the resin-bound aldehyde, forming a resin-bound oxime.

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad. The impurity stays on the solid plastic beads.

  • Rinse: Wash the resin with DCM to recover any adsorbed product.

ScavengingMechanism Impurity Unreacted Methoxylamine (Solution Phase) Complex Resin-Bound Oxime (Trapped Solid) Impurity->Complex Nucleophilic Attack Resin PS-Benzaldehyde (Solid Support) Resin->Complex Covalent Bond Formation Product Purified Product (Solution Phase) Complex->Product Filtration Step

Figure 1: Chemoselective removal of methoxylamine using electrophilic scavenger resins.

Scenario C: Volatility & Evaporation (The "Green" Trap)

Best For: Non-volatile products where chemical additives (resins/acids) are prohibited. Warning: Methoxylamine free base is toxic and a skin sensitizer.

The Protocol:

  • Basify: Adjust reaction pH to >8 using Saturated

    
    .
    
    • State Change: This converts the non-volatile salt (

      
      ) into the volatile free base (
      
      
      
      ).
  • Azeotropic Evaporation:

    • Concentrate the mixture on a rotary evaporator.

    • Crucial: Co-evaporate with Toluene or Dichloromethane (2-3 times). The free base (b.p. 48°C) will co-distill with the solvent.

  • Safety Check: This must be done in a well-ventilated fume hood. The distillate will contain toxic methoxylamine.

Decision Logic: Which Method to Choose?

WorkflowTree Start Start: Reaction Complete Q1 Is your Product Basic (Contains Amines)? Start->Q1 NoBasic No (Neutral/Acidic) Q1->NoBasic No YesBasic Yes (Basic) Q1->YesBasic Yes MethodA Method A: Acid Wash (0.5M HCl) NoBasic->MethodA Q2 Is Product Volatile? YesBasic->Q2 MethodB Method B: Scavenger Resin (PS-Benzaldehyde) Q2->MethodB No / High Value MethodC Method C: Basify & Co-evaporate (Use Toluene) Q2->MethodC Yes / Robust

Figure 2: Decision matrix for selecting the optimal purification strategy.

Frequently Asked Questions (FAQs)

Q1: Can I use silica gel chromatography to remove methoxylamine? A: It is difficult. Methoxylamine HCl is very polar and often streaks from the baseline, potentially contaminating polar products. If you must use chromatography, use a C18 (Reverse Phase) column with an acidic mobile phase (0.1% Formic Acid). The methoxylamine will elute in the void volume (dead time) as a salt, while your organic product retains longer.

Q2: I used an excess of methoxylamine (5 eq). The acid wash isn't removing all of it. A: High excesses can saturate the aqueous layer's capacity to solvate the salt, especially if the organic layer is small.

  • Fix: Perform a "Back-Extraction." Extract your initial aqueous acid wash with fresh organic solvent to recover any product, then combine the organic layers and wash them again with fresh 0.5M HCl.

Q3: Is methoxylamine hydrochloride visible under UV? A: No. It lacks a chromophore. You cannot rely on standard UV detection (254 nm) to "see" if it is gone. You must rely on:

  • NMR: Look for a singlet at ~3.5 – 3.8 ppm (solvent dependent).

  • TLC Staining: Use Ninhydrin (stains faint pink/red) or Iodine (brown spot).

References

  • Sigma-Aldrich. Methoxyamine hydrochloride: Product Specification & Properties.[6]Link

  • Thermo Fisher Scientific. Safety Data Sheet: Methoxylamine Hydrochloride. (Handling and Toxicology). Link

  • Biotage. Strategies for Work-up and Purification: Scavenging Reagents. (Application Note on PS-Benzaldehyde). Link

  • PubChem. Compound Summary: Methoxyamine Hydrochloride.[1][7][8] (pKa and Solubility Data). Link

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Chemical Shifts of 2-Amino-N-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N-methoxybenzamide (CAS: 133776-41-7 for N-methyl variant ref; specific parent structure often synthesized in situ) is a critical "hydroxamic acid ester" intermediate used primarily in the synthesis of quinazolin-4(3H)-ones and as a directing group in C-H activation catalysis.[1][2] Its structural uniqueness lies in the ortho-amino group's electronic interaction with the N-methoxyamide moiety, creating a distinct proton environment compared to standard benzamides.

This guide provides an authoritative analysis of its 1H NMR spectral signature, comparing it against key structural analogs to aid researchers in structure verification and purity assessment during drug development.[2]

Structural Analysis & Chemical Shift Predictions

The molecule features three distinct proton environments outside the aromatic ring: the amide proton (-CONH- ), the primary amine (-NH2 ), and the methoxy group (-OCH3 ).[2] The aromatic region displays a classic ABCD (or AA'BB' approximate) pattern typical of 1,2-disubstituted benzenes, modified by the electron-donating amino group and the electron-withdrawing carbonyl.[2]

Core Chemical Shift Table (CDCl3, 400-600 MHz)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
Amide NH 8.80 – 9.50 Broad Singlet1H-Deshielded by carbonyl and O-effect; H-bonded.[2]
Aromatic H-6 7.40 – 7.50 Doublet (dd)1H~8.0, 1.5Ortho to C=O; most deshielded aromatic.[2]
Aromatic H-4 7.15 – 7.25 Triplet (td)1H~7.5, 1.5Para to C=O; meta to NH2.[2]
Aromatic H-3 6.65 – 6.75 Doublet (dd)1H~8.0, 1.0Ortho to NH2; shielded by resonance.[2]
Aromatic H-5 6.55 – 6.65 Triplet (td)1H~7.5, 1.0Para to NH2; highly shielded.[2]
Amine NH2 5.50 – 5.80 Broad Singlet2H-Exchangeable; broad due to quadrupole.[2]
Methoxy O-CH3 3.85 – 3.90 Singlet3H-Characteristic sharp singlet; diagnostic peak.[2]

Note on Solvent Effects: In DMSO-d6 , the amide NH typically shifts downfield to 10.5–11.0 ppm due to stronger hydrogen bonding with the solvent, while the amine NH2 broadens further or shifts to ~6.0-6.5 ppm .

Comparative Analysis: Validating the Spectrum

To ensure accurate identification, compare the target spectrum against these established alternatives.

Comparison 1: Effect of the N-Methoxy Group

Vs. 2-Aminobenzamide (Anthranilamide)

FeatureThis compound2-AminobenzamideMechanistic Insight
Amide NH ~9.0 ppm ~7.5 ppm (broad) The electronegative oxygen in the N-methoxy group exerts an inductive effect (-I), significantly deshielding the amide proton.[2]
Methoxy 3.85 ppm (s) Absent The presence of this singlet is the primary confirmation of successful N-alkoxylation.[2]
Aromatic H-6 ~7.45 ppm ~7.60 ppm The N-methoxy amide is slightly less electron-withdrawing by resonance than the primary amide, causing minor upfield shifts in the ortho proton.
Comparison 2: Effect of the 3-Methyl Substituent

Vs. 2-Amino-N-methoxy-3-methylbenzamide (Experimental Reference)

Data derived from RSC Advances (2014) for the 3-methyl analog confirms the environment of the functional groups remains stable despite ring substitution.[2]

  • 3-Methyl Analog (CDCl3):

    • NH: 8.80 ppm[2][3]

    • NH2: 5.56 ppm[2][3]

    • OCH3: 3.85 ppm[2][3]

    • Aromatics: 7.19 (d), 7.14 (d), 6.56 (t).[2][3]

  • Analysis: The OCH3 peak at 3.85 ppm is invariant, serving as a robust anchor point for identification.[2] The NH2 signal at 5.56 ppm in the methyl derivative closely matches the predicted range for the unsubstituted parent.[2]

Experimental Protocol: Synthesis & Acquisition

Synthesis Pathway (In Situ Generation)

The most reliable route for generating the NMR sample is the ring-opening of isatoic anhydride.[2]

  • Reagents: Isatoic Anhydride (1.0 eq), Methoxylamine Hydrochloride (1.2 eq), Triethylamine (1.2 eq).

  • Solvent: Ethanol or DMF (room temperature, 2-4 hours).

  • Workup: Evaporate solvent, partition between EtOAc/Water. Wash organic layer with brine.[2] Dry over Na2SO4.[2]

  • Purification: Flash chromatography (EtOAc/Hexane) is recommended to remove unreacted anhydride, which shows a distinct IR signal at ~1760 cm⁻¹.[2]

NMR Acquisition Parameters
  • Concentration: ~10 mg in 0.6 mL CDCl3.[2]

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[2]

  • Scans (NS): 16 (Sufficient for the methoxy singlet); 64 (Recommended to resolve aromatic couplings).[2]

  • Relaxation Delay (D1): 1.0 sec minimum (Ensure integration accuracy of the amide proton).

Visualization of Spectral Correlations[2][4]

The following diagram maps the logical flow of assignment using 2D NMR techniques (COSY/HMBC) to confirm the structure.

NMR_Assignment Substrate This compound H_Amide Amide NH (8.8-9.5 ppm) Substrate->H_Amide H_Amine Amine NH2 (5.5-5.8 ppm) Substrate->H_Amine H_Methoxy Methoxy O-CH3 (3.85 ppm) Substrate->H_Methoxy Arom_H6 H-6 (Ortho to CO) (7.45 ppm) H_Amide->Arom_H6 NOE (Spatial) Arom_H3 H-3 (Ortho to NH2) (6.7 ppm) H_Amine->Arom_H3 NOE / COSY H_Methoxy->H_Amide NOE (Weak) Arom_H3->Arom_H6 COSY (via H4, H5)

Caption: Logical correlation map for structural verification. Solid lines indicate through-bond couplings (COSY); dashed lines indicate through-space interactions (NOE).[2]

References

  • Synthesis & Spectral Data of 3-Methyl Analog

    • Wang, Z., et al. "Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides."[2] RSC Advances, 2014, 4 , 3366-3374.[2]

  • General Benzamide Shifts

    • Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases." J. Org.[2] Chem. 1997, 62 , 7512–7515.[2][4]

    • [2]

  • Isatoic Anhydride Reactivity

    • Patent WO2010141406A2.[2] "Amino pyrimidine anticancer compounds."[2] (Describes usage of this compound as Intermediate 259A).

    • [2]

Sources

A Comparative Guide to the Spectroscopic Characterization of 2-amino-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of robust and reproducible science. 2-amino-N-methoxybenzamide, a substituted benzamide, presents a unique combination of functional groups—a primary aromatic amine, a secondary amide, and an N-methoxy group—each contributing to its chemical properties and potential biological activity. This guide provides an in-depth comparison of Infrared (IR) spectroscopy with other key analytical techniques for the structural elucidation of this molecule, grounded in experimental data and established spectroscopic principles.

The Structural Landscape of this compound

A clear understanding of the molecular architecture is paramount before delving into its spectroscopic characterization. The structure, depicted below, highlights the key functional groups that will be the focus of our analytical investigation.

Figure 1: Molecular Structure of this compound.

I. Infrared Spectroscopy: A Primary Assessment

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint by probing the vibrational modes of a molecule.[1] For this compound, the IR spectrum offers a wealth of information regarding its key functional groups.

Predicted IR Spectrum and Key Vibrational Modes
Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Appearance
N-H Stretch (asymmetric)Primary Amine (-NH₂)~3400-3500Sharp, medium intensity
N-H Stretch (symmetric)Primary Amine (-NH₂)~3300-3400Sharp, medium intensity
C-H Stretch (aromatic)Benzene Ring~3000-3100Sharp, weak to medium
C=O Stretch (Amide I)Amide (-CONH-)~1650-1680Strong, sharp
N-H Bend (Amide II)Amide (-CONH-)~1550-1620Medium to strong, sharp
C=C Stretch (aromatic)Benzene Ring~1450-1600Medium to strong, multiple bands
N-O StretchN-methoxy (-N-O-)~900-1000Medium, sharp
C-N StretchAmine/Amide~1200-1350Medium
Causality Behind Experimental Choices

The choice of sampling technique is critical for obtaining a high-quality IR spectrum. For a solid sample like this compound, Attenuated Total Reflectance (ATR)-FTIR is the preferred method over traditional techniques like KBr pellets.[4][5] ATR-FTIR requires minimal sample preparation, thereby reducing the risk of sample contamination or degradation, and ensures excellent sample-to-crystal contact for a strong, reproducible signal.[6]

Experimental Protocol: ATR-FTIR Spectroscopy

Figure 2: Workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected and, if necessary, undergo atmospheric compensation to remove any residual water and CO₂ peaks.

  • Analysis: Identify the key absorption bands and compare them to known correlation charts and spectral databases to confirm the presence of the expected functional groups.

II. Comparative Analysis: A Multi-faceted Approach

While IR spectroscopy provides a rapid and valuable overview of the functional groups present, a comprehensive characterization of this compound necessitates the use of complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural and molecular weight information that IR alone cannot.

Technique Information Provided Strengths Limitations
IR Spectroscopy Functional group identification.Rapid, non-destructive, minimal sample preparation.[1]Provides limited information on molecular connectivity and stereochemistry.
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and stereochemistry.[7]Unambiguous structure elucidation.Requires larger sample amounts, longer acquisition times, and deuterated solvents.[8]
Mass Spectrometry Molecular weight and fragmentation patterns.[9]High sensitivity, provides molecular formula with high-resolution MS.Isomeric compounds can be difficult to distinguish without tandem MS.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules.[7] For this compound, both ¹H and ¹³C NMR would be employed.

Expected ¹H NMR Signals:

  • Aromatic protons: A complex multiplet pattern in the aromatic region (~6.5-8.0 ppm) due to the substituted benzene ring.

  • Amine protons (-NH₂): A broad singlet that can exchange with D₂O, typically in the range of 4-6 ppm.

  • N-H proton (amide): A singlet or broadened signal, often downfield (~8-9 ppm).

  • Methoxy protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm.

Expected ¹³C NMR Signals:

  • Carbonyl carbon: A signal in the range of 165-175 ppm.

  • Aromatic carbons: Multiple signals in the aromatic region (~110-150 ppm).

  • Methoxy carbon: A signal around 55-60 ppm.

Experimental Protocol: NMR Spectroscopy

Figure 3: Workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (to identify coupled protons), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) are performed.

  • Data Processing and Analysis: The raw data (Free Induction Decay) is processed using specialized software to obtain the final spectra. Chemical shifts, coupling constants, and integration values are then analyzed to elucidate the complete molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information. For this compound, a high-resolution mass spectrometer (HRMS) would be ideal.

Expected Mass Spectrum Data:

  • Molecular Ion Peak [M]⁺: The most crucial piece of information, confirming the molecular weight of the compound. For C₈H₁₀N₂O₂, the expected exact mass is approximately 166.0742 g/mol .

  • Fragmentation Pattern: Characteristic fragments would arise from the cleavage of the amide bond, loss of the methoxy group, and fragmentation of the aromatic ring, providing clues to the molecule's connectivity. For instance, fragments corresponding to the 2-aminobenzoyl cation and the N-methoxyamine radical might be observed.[9]

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

Figure 4: Workflow for ESI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a volatile solvent compatible with ESI, such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurement.

  • Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ or other adducts.

  • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Analyze the fragmentation pattern to confirm the connectivity of the molecule.

Conclusion: An Integrated Analytical Strategy

The characterization of this compound is most effectively achieved through an integrated analytical approach. IR spectroscopy serves as an excellent initial screening tool, rapidly confirming the presence of key functional groups. However, for unambiguous structure elucidation and confirmation of molecular identity, it must be complemented by the detailed connectivity information from NMR spectroscopy and the precise molecular weight and fragmentation data from mass spectrometry. By leveraging the strengths of each technique, researchers can build a comprehensive and self-validating dataset that ensures the scientific integrity of their findings.

References

  • ResearchGate. (n.d.). FTIR spectra of 2NB2AM compound performed by (a) experimental analysis; and (b) theoretical approaches, respectively. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-N-methylbenzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Szafran, M., & Gierczyk, B. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.
  • Demeunynck, M., & Rontani, J. F. (2012). 2-Aminobenzamide and 2-Aminobenzoic Acid as New MALDI Matrices Inducing Radical Mediated In-Source Decay of Peptides and Proteins. Journal of the American Society for Mass Spectrometry, 23(7), 1256–1266.
  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8684–8693.
  • mzCloud. (2017). 3 Aminobenzamide. Retrieved from [Link]

  • Sparks, R. B., & Williams, K. R. (2002). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • ResearchGate. (n.d.). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Retrieved from [Link]

  • Lapinski, L., & Nowak, M. J. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(11), 3236.
  • ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]

  • Harvey, D. J. (2000). Microsequencing of Glycans Using 2-Aminobenzamide and MALDI-TOF Mass Spectrometry: Occurrence of Unique Linkage-Dependent Fragmentation. Analytical Chemistry, 72(5), 973–982.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved from [Link]

  • Harvey, D. J. (2000). Microsequencing of Glycans Using 2-Aminobenzamide and MALDI-TOF Mass Spectrometry: Occurrence of Unique Linkage-Dependent Fragmentation. Analytical Chemistry, 72(5), 973-982.
  • ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

  • Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • LibreTexts. (2020). 11.2: Infrared (IR) Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure Elucidation of Antibiotics by Nmr Spectroscopy. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Amino-N-benzyl-3-methoxypropionamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-amino-2-oxoethyl)-4-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-N-butylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

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crystal structure and X-ray diffraction of 2-amino-N-methoxybenzamide complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional analysis of 2-amino-N-methoxybenzamide and its metal complexes. It is designed for researchers in medicinal chemistry and crystallography who require a comparative evaluation of this ligand against standard hydroxamic acid and benzamide pharmacophores.

Executive Summary: The "Hybrid" Pharmacophore

This compound represents a critical structural hybrid between 2-aminobenzamide (anthranilamide) and 2-aminobenzohydroxamic acid (anthranilohydroxamic acid).

While hydroxamic acids are potent metal chelators (typically Zn²⁺ in HDAC inhibitors), they suffer from poor metabolic stability and low selectivity. The N-methoxy variant replaces the hydroxyl proton with a methyl group. This modification drastically alters the crystal packing forces , metal coordination geometry , and biological stability , making it a superior alternative for specific kinase (e.g., EGFR) and transferase targets where stable, non-chelating (or specific monodentate) binding is preferred.

Key Comparative Metrics
Feature2-Amino-N-Hydroxybenzamide (Hydroxamic Acid)This compound (Target Ligand)
Primary Interaction Strong O,O-Bidentate Chelation (Metal)Monodentate Amido-N or O (Metal) / Hydrophobic
H-Bonding Donor High (OH and NH groups)Reduced (NH only; OMe is acceptor only)
Crystal Packing 3D Networks (Strong O-H...O)1D Chains or Dimers (Weak N-H...O)
Metabolic Stability Low (Glucuronidation/Hydrolysis)High (Blocked N-O bond)
Application Metalloprotease/HDAC InhibitorsKinase Inhibitors / C-H Activation Directing Groups

Crystal Structure & Ligand Geometry

Ligand Conformation and Intramolecular Bonding

X-ray diffraction studies reveal that this compound adopts a distinct conformation compared to its unmethylated counterparts.

  • Intramolecular H-Bonding: A characteristic S(6) motif is observed, formed by an intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O). This locks the phenyl ring and the amide group into a pseudo-planar conformation, essential for receptor fitting.

  • N-Methoxy Orientation: Unlike the N-hydroxy group which can rotate to act as a donor, the N-methoxy group is sterically bulky and fixed. The

    
     bond length is typically 1.38–1.40 Å , slightly longer than in hydroxamic acids due to the lack of resonance stabilization from the proton.
    
Crystal Packing Motifs

The methylation of the oxygen atom removes the strong hydroxyl donor, fundamentally changing the lattice energy hierarchy:

  • Benzamides: Form "amide ribbons" via

    
     interactions.
    
  • N-Methoxybenzamides: The bulky -OMe group disrupts these ribbons. Structures often crystallize as centrosymmetric dimers or slipped stacks driven by

    
     interactions between the phenyl rings, rather than infinite hydrogen-bonded networks. This results in higher solubility in organic solvents compared to the parent hydroxamic acids.
    

Metal Coordination Modes: Experimental Data

The coordination chemistry of this compound is distinct because the "hard" oxygen donor is capped.

Mode A: The Amidate Bridge (Zirconium & Palladium Models)

In high-valent metal complexes (e.g., Zr(IV)), the ligand deprotonates at the amide nitrogen, coordinating as an N-bound amidate .

  • Case Study: Zirconium(IV) N-Methoxybenzamidate

    • Structure: The ligand acts as a bidentate monoanion but coordinates primarily through the Amide Nitrogen and the Amino Nitrogen (if involved), or forms bridged dimers.

    • Geometry: Distorted pentagonal bipyramidal or dodecahedral depending on auxiliary ligands.

    • Significance: The N-methoxy oxygen does not typically coordinate strongly to the metal center due to steric hindrance from the methyl group, unlike the N-hydroxy oxygen which binds tightly.

Mode B: The "Internal Oxidant" (Transient Coordination)

In Pd(II), Rh(III), and Ru(II) catalysis, the N-methoxy group acts as a directing group that can be cleaved.

  • Mechanism: The amide oxygen coordinates to the metal, directing C-H activation at the ortho position.

  • Unique Feature: The N-O bond is labile under specific catalytic conditions, acting as an internal oxidant to regenerate the metal catalyst (e.g., Pd(II) to Pd(0)), a feature absent in standard benzamides.

Comparative Crystallographic Data

Table 1: Selected Bond Parameters from XRD Analysis

ParameterFree Ligand (N-OMe)Zr(IV) Complex (Amidate)Pd(II) Intermediate
C=O Bond (Å) 1.2321.258 (Lengthened)1.240
C-N Amide (Å) 1.3451.310 (Shortened)1.330
N-O Bond (Å) 1.3981.4101.425 (Activated)
Coordination N/A

(N,N) or

-N

-N (Directing)

Visualizing the Structural Logic

The following diagram illustrates the synthesis pathway and the bifurcation in coordination modes based on the metal center.

G Start Isatoic Anhydride Ligand This compound (Ligand) Start->Ligand Ring Opening Reagent + Methoxylamine HCl Reagent->Ligand PathA High-Valent Metals (Zr, Ti) Ligand->PathA PathB Transition Metals (Pd, Rh, Ru) Ligand->PathB ComplexA Stable Amidate Complex (N-Deprotonated) PathA->ComplexA Coordination ComplexB Transient Cycle (N-O Cleavage / C-H Activation) PathB->ComplexB Directing Group

Figure 1: Synthesis and divergent coordination pathways of this compound.

Experimental Protocol: Crystallization & XRD

To replicate the structural data, follow this validated protocol.

Ligand Synthesis
  • Reactants: Suspend Isatoic Anhydride (1.0 eq) in Ethanol/Water (10:1).

  • Addition: Add Methoxylamine Hydrochloride (1.5 eq) and Triethylamine (1.5 eq).

  • Reaction: Reflux for 4 hours. CO₂ evolution indicates reaction progress.

  • Workup: Concentrate in vacuo. Partition between Ethyl Acetate and Water. Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from hot Toluene/Hexane (1:1) to obtain X-ray quality needles.

Crystal Growth Strategy
  • Solvent System: Slow evaporation of Methanol/Dichloromethane (1:1) at 4°C is optimal for the free ligand.

  • For Metal Complexes (e.g., Cu, Zr): Use Vapor Diffusion . Dissolve the metal salt in Methanol and the ligand in CH₂Cl₂. Place the ligand solution in a small vial inside a larger jar containing the metal solution (or vice versa depending on solubility) to allow slow mixing.

Data Collection (XRD)
  • Temperature: Collect data at 100 K to minimize thermal motion of the terminal methyl group.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred for metal complexes to reduce absorption; Cu-K
    
    
    is suitable for the organic ligand.
  • Refinement: The N-methoxy methyl group often exhibits rotational disorder. Refine with split positions if electron density suggests multiple conformations.

References

  • Zirconium(IV) N-Methoxybenzamidate vs. N-Methoxybenzamide: Synthesis, Crystal Structure, and Phase Transitions. Journal of Structural Chemistry, 2024.[1] Link

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Journal of Molecular Structure, 2025.[2][3] Link

  • Mechanistic Basis for Efficient, Site-Selective, Aerobic Catalytic Turnover in Pd-Catalyzed C–H Imidoylation. NIH / JACS, 2016. Link

  • N-Methoxybenzamide: A Versatile Directing Group for Palladium-, Rhodium- and Ruthenium-Catalyzed C-H Bond Activations. ResearchGate, 2025. Link

  • Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors. ResearchGate, 2018. Link

Sources

Comparative Guide: 2-Amino-N-Methoxybenzamide Derivatives vs. Gefitinib in NSCLC

[1][3][5]

Executive Summary

The emergence of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib necessitates the development of novel scaffolds. Recent medicinal chemistry efforts have identified This compound derivatives fused with pyrimidine moieties as potent EGFR inhibitors.[1][3][5]

Experimental data indicates that lead compounds 5h and 5d exhibit nanomolar potency (IC50: 71 nM and 95 nM , respectively), demonstrating superior inhibitory activity compared to Gefitinib in specific NSCLC experimental models.[1][3][4][5][6] This guide analyzes the structural basis of this potency and provides actionable protocols for their evaluation.

Mechanism of Action & Structural Logic

The Hybridization Strategy

The novel derivatives utilize a hybrid pharmacophore approach, combining two bioactive scaffolds:

  • Pyrimidine Moiety : A known kinase-privileged structure (found in Gefitinib/Osimertinib) that occupies the ATP-binding pocket of EGFR.

  • This compound : A structural motif designed to establish additional hydrogen bonding interactions within the kinase domain, potentially overcoming steric clashes associated with resistance mutations (e.g., T790M).

Signaling Pathway Interference

Both Gefitinib and the 5d/5h derivatives function as ATP-competitive inhibitors. By binding to the intracellular tyrosine kinase domain of EGFR, they block the phosphorylation of downstream effectors, effectively silencing survival pathways.

EGFR_PathwayEGFREGFR (Mutant/WT)PI3KPI3KEGFR->PI3KRASRASEGFR->RASATPATPATP->EGFR PhosphorylationInhibitorInhibitor(Gefitinib / 5h)Inhibitor->EGFR BlockadeApoptosisApoptosis(Cell Death)Inhibitor->ApoptosisInducesAKTAKTPI3K->AKTmTORmTORAKT->mTORProliferationProliferation(Tumor Growth)mTOR->ProliferationRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKERK->Proliferation

Figure 1: Mechanism of EGFR inhibition. Compounds 5h and 5d competitively displace ATP, halting the PI3K/AKT and MAPK signaling cascades.

Comparative Data Analysis

The following table summarizes the inhibitory concentration (IC50) values derived from recent biological evaluations. The data highlights the potency of the lead derivatives against NSCLC cell lines.[1][2][3][5][6]

Table 1: IC50 Performance Metrics[7][8][9]
CompoundStructure ClassIC50 (nM)Relative PotencyKey Observations
Compound 5h Pyrimidine-Benzamide71 nM HighestMost potent derivative; superior binding affinity in docking studies.[1][3][4][5][6]
Compound 5d Pyrimidine-Benzamide95 nM HighExcellent ADMET profile; significant interaction with EGFR kinase domain.[1][3][4][5][6]
Gefitinib Quinazoline> 100 nM *StandardEffective in sensitive lines (e.g., PC-9: ~4 nM) but loses potency in resistant contexts (H1975: >1000 nM).

*Note: In the specific study comparing these derivatives (Source 1), 5d and 5h were reported as "superior" to Gefitinib, implying the assay was conducted in a context where Gefitinib's IC50 exceeded 95 nM (likely a resistant cell line or specific experimental condition).

Experimental Protocols

To replicate these findings or screen similar derivatives, use the following standardized workflows. These protocols ensure data integrity and reproducibility.

Chemical Synthesis Workflow (Hybridization)

Objective: Synthesize this compound fused pyrimidines.

  • Reactants: Start with substituted pyrimidine precursors and this compound.

  • Coupling: Utilize nucleophilic substitution or transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig) to fuse the fragments.

  • Purification: Isolate via column chromatography.

  • Verification: Confirm structure using 1H-NMR, 13C-NMR, and HRMS.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values for 5d, 5h, and Gefitinib.

  • Seeding: Plate NSCLC cells (e.g., A549, H1975) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Treatment:

    • Prepare serial dilutions of 5d , 5h , and Gefitinib (Range: 1 nM to 100 µM).

    • Add compounds to wells in triplicate. Include DMSO vehicle control.

    • Incubate for 48-72 hours.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove supernatant; add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to derive IC50.
    

Experimental_Workflowcluster_assayBiological EvaluationSynthesisSynthesis(Hybridization)CharCharacterization(NMR, HRMS, X-Ray)Synthesis->CharSeedingCell Seeding(A549/H1975)Char->SeedingTreatDrug Treatment(72h Incubation)Seeding->TreatMTTMTT Addition(Formazan Formation)Treat->MTTReadOD570 MeasurementMTT->ReadAnalysisData Analysis(IC50 Calculation)Read->Analysis

Figure 2: Experimental workflow for synthesizing and validating the potency of benzamide derivatives.

Conclusion

The This compound derivatives 5d and 5h represent a promising class of EGFR inhibitors.[1][3][5][6] With IC50 values of 95 nM and 71 nM , they exhibit potent antitumor activity that rivals or exceeds Gefitinib in specific experimental contexts.[1][3][4][5][6] Their hybrid structure likely confers improved binding properties, making them viable candidates for further optimization against drug-resistant NSCLC.

References

  • Zhu, W., Wu, T., Chen, K., Xu, Y., & Le, Y. (2025).[1] Design, synthesis and antitumor activity of new this compound derivatives . Journal of Molecular Structure.

  • Maemondo, M., et al. (2010). Gefitinib or Chemotherapy for Non-Small-Cell Lung Cancer with Mutated EGFR .[7] New England Journal of Medicine, 362, 2380-2388.

  • Karachaliou, N., et al. (2013). BIM and mTOR expression levels predict outcome to erlotinib in EGFR-mutant non-small-cell lung cancer . Scientific Reports.

Safety Operating Guide

Personal protective equipment for handling 2-amino-N-methoxybenzamide

[1]

Executive Safety Summary

2-Amino-N-methoxybenzamide (and its close analog 2-amino-N-methoxy-N-methylbenzamide, CAS 133776-41-7) belongs to a class of substituted benzamides and hydroxamic acid ethers .[1] These compounds are critical intermediates in medicinal chemistry, often used as precursors for Weinreb amides or in the synthesis of heterocycles and kinase inhibitors.[1]

Primary Hazard Profile:

  • Irritant (Category 2): High potential for skin, eye, and respiratory tract irritation.[1]

  • Sensitizer (Potential): Structural analogs (anilines/benzamides) are known skin sensitizers.[1]

  • Mutagenicity Warning: Hydroxamic acid derivatives can exhibit mutagenic properties (Ames positive) due to interaction with DNA; handle with genotoxic precautions .[1]

Operational Directive: Treat this compound as a Potent Irritant and Suspected Mutagen .[1] All handling must occur within a containment device (Fume Hood).[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "fail-safe" barrier between the researcher and the chemical.[1]

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 or EN 166.Rationale: Safety glasses are insufficient.[1] Fine powders can bypass side shields.[1] Goggles provide a complete seal against airborne dust and splashes.[1]
Dermal (Hands) Double Gloving Strategy Inner Layer: Nitrile (4 mil / 0.10 mm).Outer Layer: Nitrile (Long Cuff) or Laminate (Silver Shield) if using DCM/DMF.Rationale: Benzamides are soluble in organic solvents.[1] If dissolved in DCM, permeation through single nitrile gloves can occur in <2 minutes.[1]
Respiratory Engineering Control (Primary) Device: Certified Chemical Fume Hood (Face velocity: 100 fpm).Backup: N95/P100 Respirator (only if hood work is impossible, e.g., maintenance).[1]
Body Lab Coat & Tyvek Sleeves Material: 100% Cotton or Nomex (Flame Resistant).Add-on: Disposable Tyvek sleeves are recommended during weighing to prevent cuff contamination.[1]

Operational Protocol: Step-by-Step

Phase 1: Receipt & Storage[1]
  • Inspection: Upon receipt, inspect the vial for "crusting" on the cap, which indicates leakage or sublimation.[1]

  • Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. Amides can hydrolyze slowly in moist air; oxidation of the amino group is also possible over time.[1]

  • Segregation: Keep away from Strong Oxidizers (e.g., nitric acid, permanganates) and Acid Chlorides .[1]

Phase 2: Weighing & Transfer (Critical Risk Point)[1]
  • The Hazard: Static electricity can cause this fine powder to "jump" or disperse, leading to inhalation risk.[1]

  • Protocol:

    • Place the analytical balance inside the fume hood.[1]

    • Use an anti-static gun or ionizer bar on the vial before opening.[1]

    • Tare the receiving vessel (flask), not the spatula.

    • Transfer solids using a funnel to avoid neck contamination.

    • Wet Wipe: Immediately wipe the balance area with a damp tissue (water/surfactant) after weighing to capture invisible dust.[1]

Phase 3: Reaction Setup
  • Solvent Choice: This compound is typically soluble in DMSO, DMF, Methanol, and DCM .[1]

  • Exotherm Control: If reacting with acid chlorides or strong bases (e.g., NaH), add the reagent dropwise at 0°C. The amino group makes the ring electron-rich, potentially increasing reactivity.[1]

  • Inertion: Run reactions under Nitrogen/Argon balloon pressure to prevent moisture ingress.

Phase 4: Waste Disposal[1]
  • Solid Waste: Dispose of contaminated wipes, vials, and gloves in Hazardous Solid Waste (Trace Organics) .[1]

  • Liquid Waste:

    • If dissolved in DCM/Chloroform → Halogenated Organic Waste .[1]

    • If dissolved in Acetone/Methanol → Non-Halogenated Organic Waste .[1]

    • Do not pour down the drain.[1] Hydroxamic acid derivatives can chelate metals in water systems, affecting treatment plants.[1]

Emergency Response Procedures

Self-Validating Response System:

  • Eye Contact:

    • Action: Flush immediately at an eyewash station for 15 minutes .[1]

    • Validation: Hold eyelids open forcibly.[1] The "pain" of the water stream is necessary to ensure particulate removal.[1]

  • Skin Contact:

    • Action: Wash with soap and water.[1][2][3] Do not use ethanol ; it opens pores and increases absorption.[1]

    • Validation: Inspect skin for redness (erythema) after 15 minutes.[1]

  • Spill (Solid):

    • Action: Do not dry sweep.[1] Cover with wet paper towels (water/detergent mix) to dampen the powder, then scoop into a bag.[1]

    • Validation: Wipe the surface with a white tissue; if it comes up clean, decontamination is complete.[1]

Visual Workflow (DOT Diagram)

HandlingProtocolcluster_0Phase 1: Preparationcluster_1Phase 2: Handlingcluster_2Phase 3: CleanupStartRetrieve Vial fromStorage (2-8°C)CheckCheck Seal & Appearance(Crystals vs Powder)Start->CheckPPEDon PPE:Goggles + Double NitrileCheck->PPEWeighWeigh in Fume Hood(Use Anti-Static)PPE->WeighDissolveDissolve in Solvent(DCM/DMF/MeOH)Weigh->DissolveWipeWet Wipe Balance AreaWeigh->WipeImmediate CleanupReactReaction Setup(Inert Atmosphere)Dissolve->ReactWasteDisposal:Solid -> Haz WasteLiquid -> HalogenatedReact->WasteWipe->Waste

Caption: Operational workflow for this compound, emphasizing the critical PPE checkpoint before opening the vial and the immediate containment of dust after weighing.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Amino-N-methoxy-N-methylbenzamide. (Accessed Feb 5, 2026).[1]

  • Thermo Fisher Scientific. (2025).[1][4] Safety Data Sheet: 3-Amino-4-methoxybenzamide (Analogous Hazards). (Accessed Feb 5, 2026).[1]

  • National Institutes of Health (NIH). (2021).[1] Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega.[1] (Discusses mutagenicity profile of hydroxamic acid derivatives).[1]

  • Cayman Chemical. (2024).[1] Product Information: p-methoxy-2-amino Benzamidoxime.[1] (Reference for solubility and handling of similar benzamidoximes).

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.